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Core Science & Biosynthesis

Foundational

Strategic Application of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one in Drug Discovery: Physicochemical Profiling and Synthetic Workflows

Executive Summary In modern fragment-based drug discovery (FBDD) and targeted therapeutic development, rigid heteroaromatic scaffolds are essential for achieving high-affinity target engagement. 5-Chloropyrido[3,4-d]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern fragment-based drug discovery (FBDD) and targeted therapeutic development, rigid heteroaromatic scaffolds are essential for achieving high-affinity target engagement. 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one has emerged as a highly versatile building block. By combining a bidentate hydrogen-bonding motif (the 4(3H)-one core) with a highly reactive electrophilic handle (the 5-chloro substituent), this scaffold enables the rapid generation of diverse chemical libraries. It is particularly valuable in the development of kinase inhibitors, Epidermal Growth Factor Receptor (EGFR) modulators, and NLRP3 inflammasome antagonists[1][2].

This whitepaper provides an in-depth analysis of the physicochemical properties of 5-chloropyrido[3,4-d]pyridazin-4(3H)-one and outlines self-validating experimental workflows for its functionalization and characterization.

Structural and Physicochemical Profiling

Understanding the physicochemical baseline of a scaffold is critical for predicting its pharmacokinetic (PK) behavior and optimizing its drug-likeness. The pyrido[3,4-d]pyridazine core is a planar, fused bicyclic system. The presence of multiple nitrogen atoms lowers the overall lipophilicity (LogP) while increasing the Topological Polar Surface Area (TPSA), ensuring excellent membrane permeability and solubility profiles compared to all-carbon naphthyl analogues.

Quantitative Physicochemical Data

The following table summarizes the core properties of the unmodified 5-chloropyrido[3,4-d]pyridazin-4(3H)-one scaffold, serving as a baseline for downstream derivatization[3][4].

PropertyValueMechanistic Implication
IUPAC Name 5-chloro-3H-pyrido[3,4-d]pyridazin-4-oneDefines the precise regiochemistry for substitution.
Molecular Formula C₇H₄ClN₃OEnsures low molecular weight for FBDD.
Molecular Weight 181.58 g/mol Leaves >300 Da of "molecular real estate" for functionalization before hitting Lipinski's limit.
Hydrogen Bond Donors 1 (N-H)Critical for interacting with target hinge regions.
Hydrogen Bond Acceptors 4 (N, N, O, Cl)Facilitates robust water-network interactions and target binding.
Estimated TPSA ~71.9 ŲOptimal for cellular permeability (ideal range: 60–90 Ų for intracellular targets).

Mechanistic Role in Drug Design

The strategic value of this scaffold lies in its dual functionality:

  • The Pharmacophore (4(3H)-one motif): This structural feature acts as a bioisostere for phthalazinones (commonly found in PARP inhibitors like Olaparib). The adjacent N-H donor and C=O acceptor form a rigid bidentate hydrogen-bonding network, which is highly favored in the ATP-binding pockets of kinases and the active sites of the NLRP3 inflammasome[2].

  • The Synthetic Handle (C-5 Chlorine): The chlorine atom at the C-5 position is electronically activated by the electron-withdrawing nature of the fused pyridine and pyridazine nitrogens. This localized electron deficiency makes the C-5 position exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, allowing for late-stage diversification[1].

Functionalization Core 5-Chloropyrido[3,4-d] pyridazin-4(3H)-one (MW: 181.58) SNAr SNAr Reaction (C-5 Position) Core->SNAr Amines, DIPEA Heat Suzuki Suzuki Coupling (C-5 Position) Core->Suzuki Boronic Acids, Pd Base Alkylation N-Alkylation (N-3 Position) Core->Alkylation Alkyl Halides K2CO3

Fig 1: Chemoselective functionalization pathways of the 5-chloropyrido[3,4-d]pyridazin-4(3H)-one core.

Experimental Workflows & Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the experimental choice.

Protocol 1: Scaffold Derivatization via SNAr (C-5 Amination)

Objective: Synthesize 5-(substituted amino)pyrido[3,4-d]pyridazin-4(3H)-one derivatives for library generation.

  • Causality: The C-5 chlorine is highly activated. Nucleophilic attack by a secondary amine (e.g., morpholine) proceeds via a stabilized Meisenheimer complex. N,N-Diisopropylethylamine (DIPEA) is utilized as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the nucleophilic amine. Dimethylformamide (DMF) is selected as a polar aprotic solvent to stabilize the charged transition state and accelerate the reaction.

Step-by-Step Methodology:

  • Preparation: Dissolve 5-chloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 eq, 181.58 mg, 1.0 mmol) in anhydrous DMF (5.0 mL) to create a 0.2 M solution.

  • Reagent Addition: Add the desired secondary amine (1.2 eq, 1.2 mmol) followed by DIPEA (2.0 eq, 2.0 mmol).

  • Thermal Activation: Heat the reaction mixture to 80°C for 4–6 hours under a nitrogen atmosphere to drive the substitution to completion.

  • In-Process Validation: Monitor the reaction via LC-MS. The protocol is self-validating: success is confirmed by the disappearance of the m/z 181.58 peak (M+H expected ~182.5) and the emergence of the product mass.

  • Isolation: Cool the mixture to room temperature and quench with ice-cold distilled water (25 mL). The product will precipitate due to the hydrophobic nature of the newly attached amine. Filter, wash with cold water, and dry under high vacuum.

Protocol 2: High-Throughput Kinetic Solubility Profiling

Objective: Determine the aqueous kinetic solubility of the functionalized scaffold to prevent late-stage attrition.

  • Causality: Planar, fused bicyclic heteroaromatics often exhibit "brick-dust" properties—poor aqueous solubility driven by strong intermolecular π-π stacking in the crystal lattice. Assessing kinetic solubility early ensures that biological assay data (e.g., IC₅₀ values) are not artificially skewed by compound precipitation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized compound in 100% LC-MS grade DMSO.

  • Aqueous Spiking: Dispense 10 µL of the DMSO stock into 990 µL of Phosphate-Buffered Saline (PBS, pH 7.4) in a 96-well plate. This achieves a 1% DMSO final concentration, mimicking standard biological assay conditions.

  • Equilibration: Incubate the plate at 25°C for 24 hours with continuous orbital shaking (300 rpm) to reach pseudo-equilibrium.

  • Phase Separation: Centrifuge the plate at 10,000 x g for 15 minutes. Causality: Centrifugation is preferred over filtration for sticky hydrophobic compounds to prevent non-specific binding to filter membranes.

  • Quantification: Transfer the supernatant and analyze via HPLC-UV/Vis. Quantify the dissolved concentration by comparing the peak area against a 5-point standard curve generated from the DMSO stock.

Workflow Step1 Compound Dispensing 10 mM DMSO Stock Step2 Aqueous Dilution PBS pH 7.4 (1% DMSO final) Step1->Step2 Step3 Incubation & Shaking 24h at 25°C Step2->Step3 Step4 Phase Separation Centrifugation (10,000 x g) Step3->Step4 Step5 LC-MS/MS Quantification UV & MS Detection Step4->Step5

Fig 2: Standardized kinetic solubility and LC-MS/MS quantification workflow for rigid scaffolds.

References

  • Benchchem. "5-Chloropyrido[3,4-d]pyridazin-4(3H)-one | Research Building Block".
  • Benchchem. "5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (C7H4ClN3O)".
  • Scite.ai. "Palladium‐catalyzed synthesis of novel pyrido[3,4‐d]pyridazin‐1(2H)‐ones as promising α‐glucosidase, α‐amylase and EGFR inhibitors along with molecular docking".
  • Google Patents. "WO2023183943A1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as nlrp3 derivatives".

Sources

Exploratory

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one crystal structure and X-ray diffraction

[dir=both Figure 2: Tautomeric states and non-covalent interactions driving crystal packing. The Causality of Crystallization: Overcoming Solubility Bottlenecks Pyrido[3,4-d]pyridazines frequently exhibit poor solubility...

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Author: BenchChem Technical Support Team. Date: April 2026

[dir=both

Figure 2: Tautomeric states and non-covalent interactions driving crystal packing.

The Causality of Crystallization: Overcoming Solubility Bottlenecks

Pyrido[3,4-d]pyridazines frequently exhibit poor solubility in standard volatile organic solvents (e.g., dichloromethane, methanol) due to strong intermolecular π−π stacking and robust hydrogen-bonding networks[1]. Consequently, high-boiling, highly polar aprotic solvents such as N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are required for dissolution.

The Causality of Method Selection: Standard slow evaporation is fundamentally incompatible with DMF/DMSO due to their low vapor pressures; heating to force evaporation often results in thermal degradation or the precipitation of amorphous powders. Therefore, vapor diffusion is the mandated methodology. By allowing a volatile antisolvent to slowly diffuse into the mother liquor, the dielectric constant of the mixture is gradually lowered, forcing the system into a state of controlled supersaturation that promotes the nucleation of high-quality, singular crystals.

Protocol 1: Single-Crystal Growth via Vapor Diffusion
  • Step 1: Mother Liquor Preparation. Dissolve 15–20 mg of synthesized 5-chloropyrido[3,4-d]pyridazin-4(3H)-one in 0.5 mL of anhydrous DMF.

  • Step 2: Filtration. Pass the solution through a 0.22 μm PTFE syringe filter into a clean 2-dram inner vial. Causality: Removing microscopic dust particles prevents heterogeneous nucleation, ensuring the growth of a single macroscopic crystal rather than a microcrystalline cluster.

  • Step 3: Antisolvent Chamber Setup. Place the uncapped inner vial into a 20 mL outer vial containing 3 mL of a volatile antisolvent (e.g., diethyl ether or diisopropyl ether).

  • Step 4: Equilibration. Seal the outer vial with a PTFE-lined cap and store it in a vibration-free, temperature-controlled environment (20 °C) for 5–14 days.

  • Step 5: Harvesting. Submerge the resulting crystals in paratone-N oil immediately upon removal from the mother liquor to prevent the loss of co-crystallized solvent molecules (solvates), which are common in this chemical family[1].

Self-Validation Checkpoint: Monitor the liquid-liquid interface after 24 hours. If immediate precipitation or cloudiness is observed, the antisolvent diffusion rate is too high (system failure). If the solution remains clear and distinct geometric faces appear after 72 hours, the supersaturation kinetics are successfully validated.

X-Ray Diffraction Data Collection and Refinement

To resolve the exact position of the tautomeric proton and accurately model the thermal displacement of the heavy chlorine atom, high-resolution X-ray diffraction is required.

Protocol 2: SCXRD Data Collection Workflow
  • Step 1: Crystal Mounting. Select a crystal with optimal dimensions (approx. 0.15 × 0.15 × 0.20 mm). Mount it on a MiTeGen loop using the paratone oil coating and transfer it to the goniometer.

  • Step 2: Cryocooling. Instantly cool the crystal to 100 K using an Oxford Cryosystems nitrogen stream. Causality: Cryocooling minimizes atomic thermal vibrations (B-factors), exponentially increasing the intensity of high-angle diffraction spots and protecting the crystal from radiation damage.

  • Step 3: Irradiation. Utilize Mo K α radiation ( λ = 0.71073 Å) to minimize absorption effects caused by the chlorine atom, or Cu K α ( λ = 1.54184 Å) if absolute structure determination of a chiral derivative is required.

  • Step 4: Integration & Absorption Correction. Process frames using APEX4 or CrysAlisPro. Apply a multi-scan absorption correction (e.g., SADABS) to account for the anisotropic shape of the crystal and the anomalous scattering of the halogen.

  • Step 5: Phasing and Refinement. Solve the phase problem using intrinsic phasing (SHELXT). Refine the structure using full-matrix least-squares on F2 (SHELXL).

Self-Validation Checkpoint: During data reduction, evaluate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the data collection strategy and crystal quality. During refinement, the successful location of the N–H or O–H proton from the difference Fourier map, without geometric restraints, definitively validates the tautomeric assignment.

Figure 1: Workflow from synthesis to X-ray structural validation of pyrido[3,4-d]pyridazines.

Data Presentation: Crystallographic Parameters

The solid-state behavior of 5-substituted pyrido[3,4-d]pyridazin-4(3H)-ones typically falls into predictable crystallographic parameters, heavily influenced by the steric and electronic bulk of the substituents.

ParameterTypical Value RangeCausality / Significance
Crystal System Triclinic or MonoclinicLow-symmetry packing is driven by directional hydrogen bonds (N-H···O) and asymmetric π−π stacking[1].
Space Group P1ˉ or P21​/c Centrosymmetric space groups are highly favored due to the formation of inversion-related hydrogen-bonded dimers.
Z (Molecules/Unit Cell) 2 or 4Correlates directly with the P1ˉ (Z=2) and P21​/c (Z=4) space groups.
Interplanar Angle 1.5° – 4.0°The bicyclic pyrido-pyridazine core remains highly planar, facilitating tight inter-layer distances (approx. 3.4 Å).
R1​ [I > 2 σ (I)] < 0.05Indicates a high-quality structural model; essential for confirming the exact coordinates of the tautomeric proton.
Goodness-of-Fit (S) 0.95 – 1.05Validates that the structural model perfectly accounts for the observed diffraction data without over-parameterization.

Biological Implications in Drug Design

The crystallographic confirmation of the 5-chloropyrido[3,4-d]pyridazin-4(3H)-one structure is not merely an academic exercise; it is a prerequisite for structure-based drug design (SBDD).

Recent advancements have identified pyrido[3,4-d]pyridazine derivatives as highly potent inhibitors of the NLRP3 inflammasome , a key target in autoimmune and neurodegenerative diseases. Patent literature demonstrates that functionalizing the 5-chloro position via amine displacement yields compounds with exceptional biological activity[2].

Furthermore, related bicyclic aza-heterocycles, such as pyrido[3,4-d]pyrimidin-4(3H)-ones, have been developed as cell-penetrant inhibitors of the KDM4 and KDM5 families of histone lysine demethylases[3]. In these targets, the lactam N-H and carbonyl oxygen act as a critical bidentate pharmacophore, coordinating with active-site metal ions or forming water-bridged interactions with specific glutamine residues[3]. Knowing the precise tautomeric state and the vector of the 5-chloro substituent from SCXRD data allows computational chemists to accurately map the electrostatic potential surface (EPS) of the ligand, dramatically improving the predictive power of in silico docking models.

References

  • Vertex Pharmaceuticals Incorporated. "Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives.
  • Borowska, A., et al. "Structure and cytotoxic properties of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and its mono- and disubstituted ethyl acetates." Acta Crystallographica Section C: Structural Chemistry, 2022.[Link]

  • Bavetsias, V., et al. "Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives." Journal of Medicinal Chemistry, 2016.[Link]

Sources

Foundational

In Vitro Biological Activity of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one: A Core Pharmacophore in Modern Drug Discovery

As a Senior Application Scientist, I approach the 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one scaffold not merely as a static chemical entity, but as a highly programmable pharmacophore. The unique topology of this bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one scaffold not merely as a static chemical entity, but as a highly programmable pharmacophore. The unique topology of this bicyclic system provides an exceptional foundation for target-directed drug design. The presence of the chlorine atom at the 5-position serves as a highly reactive leaving group for nucleophilic aromatic substitution (S_NAr) or transition-metal-catalyzed cross-coupling, enabling rapid generation of diverse derivative libraries 1. More importantly, the pyridazin-4(3H)-one core itself inherently possesses hydrogen-bond donor (lactam NH) and acceptor (carbonyl C=O) motifs that mimic endogenous substrates, making it exceptionally bioactive across multiple critical signaling pathways.

This technical guide synthesizes the mechanistic rationale, quantitative activity profiles, and self-validating in vitro workflows for evaluating this scaffold and its derivatives against their primary biological targets: the NLRP3 inflammasome and Poly(ADP-ribose) polymerase-1 (PARP-1).

Mechanistic Rationale & Target Engagement

The biological activity of pyrido[3,4-d]pyridazin-4(3H)-one derivatives is driven by their ability to fit snugly into specific enzymatic active sites or allosteric pockets.

  • NLRP3 Inflammasome Inhibition: Recent breakthroughs in anti-inflammatory drug discovery, such as the clinical candidate AZD4144, utilize the pyrido-pyridazine core to directly bind the NACHT domain of the NLRP3 protein. By forming bidentate hydrogen bonds with key arginine residues, the scaffold acts as a molecular "wedge," stabilizing the closed, inactive conformation of NLRP3 and preventing its oligomerization into the active inflammasome disc 2.

  • PARP-1 Inhibition: The lactam motif of the 3H-pyridazin-4-one ring is a classical isostere for the nicotinamide moiety of NAD+. In the context of DNA damage, these derivatives competitively bind the catalytic pocket of PARP-1, preventing the synthesis of poly(ADP-ribose) (PAR) polymers and stalling DNA repair mechanisms—a critical pathway for synthetic lethality in oncology 3.

Quantitative Data Summary
Biological TargetPrimary IndicationMechanism of ActionTypical IC₅₀ / MIC Range
NLRP3 Inflammasome Inflammatory DiseasesAllosteric stabilization of inactive NACHT domain10 nM – 150 nM
PARP-1 / PARP-2 Oncology (Targeted)Competitive NAD+ mimicry at catalytic active site50 nM – 500 nM
M. tuberculosis Infectious DiseaseDisruption of cell wall synthesis / respiration1.5 µg/mL – 12 µg/mL

In Vitro Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step is grounded in causality, ensuring that the readout is a direct consequence of target engagement rather than off-target toxicity or assay artifact.

Protocol A: NLRP3 Inflammasome Cellular Assay (IL-1β Secretion)

This assay evaluates the ability of 5-chloropyrido[3,4-d]pyridazin-4(3H)-one derivatives to halt inflammasome assembly in human macrophages.

  • Cell Culture & Differentiation: Seed THP-1 human monocytes at 1×105 cells/well in a 96-well plate. Treat with 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Causality: PMA forces the differentiation of suspension monocytes into adherent macrophages, upregulating the basal machinery required for cytokine processing.

  • Signal 1 (Priming): Wash cells and incubate with 100 ng/mL Lipopolysaccharide (LPS) for 3 hours.

    • Causality: LPS binds TLR4, activating the NF-κB pathway. This is strictly required to transcribe the pro-form of IL-1β and upregulate basal NLRP3 expression.

  • Compound Incubation: Add the pyrido-pyridazinone derivative (serial dilutions from 10 µM to 1 nM) and incubate for 30 minutes.

  • Signal 2 (Activation): Add 10 µM Nigericin (or 5 mM ATP) for 45 minutes.

    • Causality: Nigericin acts as a potassium ionophore. The resulting rapid K⁺ efflux is the direct trigger that causes NLRP3 to undergo a conformational change, oligomerize, and recruit Caspase-1 to cleave pro-IL-1β into mature IL-1β.

  • Detection: Collect supernatants and quantify mature IL-1β via ELISA.

    • Self-Validating System: Include a "Nigericin-only" control (no LPS priming). If IL-1β is detected here, the cells are experiencing basal stress or assay contamination. True NLRP3-dependent secretion requires both Signal 1 and Signal 2.

NLRP3_Pathway LPS LPS (Signal 1) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB NLRP3_In NLRP3 (Inactive) NFkB->NLRP3_In Priming Pro_IL1b Pro-IL-1β NFkB->Pro_IL1b NLRP3_Act NLRP3 Inflammasome (Active) NLRP3_In->NLRP3_Act Conformational Change IL1b Mature IL-1β Secretion Pro_IL1b->IL1b Cleavage Nigericin Nigericin/ATP (Signal 2) KEfflux K+ Efflux Nigericin->KEfflux Activation KEfflux->NLRP3_Act Activation Caspase Caspase-1 Cleavage NLRP3_Act->Caspase Inhibitor Pyrido-Pyridazinone Inhibitor Inhibitor->NLRP3_In Stabilizes Closed Conformation Caspase->IL1b

Fig 1: NLRP3 inflammasome activation pathway and stabilization by pyrido-pyridazinone inhibitors.

Protocol B: PARP-1 Biochemical Inhibition Assay (Fluorometric)

This cell-free assay isolates the direct enzymatic inhibition of PARP-1 by the compound.

  • Plate Preparation: Utilize a 96-well plate pre-coated with histone proteins.

  • Enzyme & Compound Incubation: Add 0.5 U of recombinant human PARP-1 enzyme per well. Add the pyrido-pyridazinone derivative (serial dilutions) and incubate for 10 minutes at room temperature.

  • Catalytic Activation: Add a reaction mix containing 20 µM NAD⁺ and 10 µg/mL activated (sheared) DNA. Incubate for 1 hour.

    • Causality: PARP-1 is a DNA-dependent enzyme. It remains catalytically inert until its zinc-finger domains bind to the single-strand breaks in the activated DNA. Once bound, it utilizes the NAD⁺ to synthesize PAR polymers onto the immobilized histones.

  • Detection: Wash the plate to remove unbound NAD⁺ and enzyme. Add an anti-PAR monoclonal primary antibody, followed by an HRP-conjugated secondary antibody and a fluorogenic substrate (e.g., Amplex Red). Read fluorescence at Ex/Em 530/590 nm.

    • Self-Validating System: Include a control well containing PARP-1 and NAD⁺, but lacking activated DNA. This ensures that the measured PARylation is strictly DNA-damage dependent, confirming the functional integrity of the PARP-1 apoenzyme and ruling out auto-fluorescent artifacts from the compound.

PARP1_Pathway DNADamage DNA Single-Strand Breaks PARP1_Act PARP-1 (Active) DNADamage->PARP1_Act Sensor Binding PARP1_In PARP-1 (Inactive) PARP1_In->PARP1_Act PARPolymer PAR Polymers PARP1_Act->PARPolymer NAD NAD+ NAD->PARPolymer Catalysis DNARepair DNA Repair Machinery Recruitment PARPolymer->DNARepair Inhibitor Pyrido[3,4-d]pyridazin-4(3H)-one (Nicotinamide Mimic) Inhibitor->PARP1_Act Competitive Inhibition at NAD+ Pocket

Fig 2: PARP-1 catalytic cycle and competitive inhibition by lactam-based nicotinamide mimics.

References

  • Benchchem. "5-Chloropyrido[3,4-d]pyridazin-4(3H)-one: Research and Building Blocks." Benchchem Product Catalog. 1

  • Johansson, A., et al. "Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases." Journal of Medicinal Chemistry, ACS Publications, 2025. 2

  • Smolecule. "5,6,7,8-Tetrahydropyrido[3,4-D]pyridazin-4(3H)-one Biological Activity." Smolecule Database, 2024. 3

Sources

Exploratory

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one CAS registry number and safety data sheet

An In-Depth Technical Guide to 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one: A Core Scaffold for Drug Discovery Executive Summary: This technical guide provides a comprehensive scientific overview of 5-Chloropyrido[3,4-d]pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one: A Core Scaffold for Drug Discovery

Executive Summary: This technical guide provides a comprehensive scientific overview of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While a specific CAS Registry Number for this exact structure is not publicly cataloged, indicating its likely status as a novel or specialized synthetic intermediate, this document consolidates critical data based on the well-established chemistry of its parent scaffold and related analogues. We will explore its physicochemical properties, propose a robust synthetic pathway grounded in proven methodologies, detail expected analytical characterization, and discuss its reactivity and potential applications as a versatile building block for creating libraries of bioactive molecules. This guide is intended to serve as a foundational resource for scientists engaged in the synthesis and utilization of pyridopyridazine-based compounds for therapeutic innovation.

Introduction to the Pyrido[3,4-d]pyridazine Scaffold

The pyrido[3,4-d]pyridazine ring system is a nitrogen-containing bicyclic heterocycle that has garnered attention in medicinal chemistry.[1] This scaffold is considered a "molecule of the future" due to its structural novelty and potential for synthetic tractability, offering a unique vector in chemical space for the development of new therapeutics.[1] Fused heterocyclic systems like this are foundational to many small-molecule drugs, with nitrogen-containing rings being present in a majority of FDA-approved pharmaceuticals.[1]

The specific subject of this guide, 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one, is a functionalized derivative designed for strategic chemical modification. The "one" suffix indicates a ketone group at the 4-position, existing in tautomeric equilibrium with its hydroxyl form, though the keto form typically predominates. The chlorine atom at the 5-position is the most critical feature for drug development professionals; it serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This "chemical handle" allows for the facile introduction of a wide array of functional groups and side chains, enabling the systematic exploration of structure-activity relationships (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties. Analogous chloro-substituted pyridopyrimidines and pyridazines are frequently used as key intermediates in the synthesis of kinase inhibitors and receptor antagonists.[2][3]

Physicochemical and Structural Properties

Definitive experimental data for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is not available. However, we can project its properties based on its parent structure, Pyrido[3,4-d]pyridazin-4(3H)-one (CAS: 40511-70-4)[4], and related chlorinated analogues like 4-Chloropyrido[3,4-d]pyridazine (CAS: 162022-93-7).[5][6]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value / InformationSource / Rationale
CAS Registry Number Not Publicly AvailableInferred from lack of direct matches in chemical databases.
Molecular Formula C7H4ClN3ODerived from chemical structure.
Molecular Weight 181.58 g/mol Calculated from the molecular formula.
Appearance Expected to be an off-white to yellow or tan solid.Based on similar heterocyclic compounds.[7][8]
Solubility Likely soluble in polar organic solvents (DMSO, DMF) and sparingly soluble in water.Common characteristic for functionalized heterocycles.
pKa Predicted pKa ~1.19±0.30Based on the related structure 1,4-dichloropyrido[4,3-d]pyridazine.[9]

Below is the 2D chemical structure of the title compound, generated using Graphviz.

Caption: 2D structure of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one.

Synthesis and Mechanistic Insights

A definitive, peer-reviewed synthesis for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is not published. However, a logical and robust synthetic route can be proposed based on established heterocyclic chemistry, particularly the synthesis of related pyridopyrimidinones and pyridazinones.[2][10][11] The following protocol is a self-validating system grounded in analogous, proven transformations.

Proposed Synthetic Pathway:

The synthesis would logically begin from a substituted pyridine precursor, such as 3-amino-5-chloropyridine-4-carboxylic acid. This starting material contains the requisite substitution pattern on the pyridine ring.

Caption: Proposed synthetic workflow for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one.

Step-by-Step Experimental Protocol:

  • Diazotization (Step 1):

    • Rationale: The conversion of the primary amino group on the pyridine ring into a diazonium salt is a classic and reliable transformation. This makes the group susceptible to replacement.

    • Protocol: Suspend 3-amino-5-chloropyridine-4-carboxylic acid (1.0 eq.) in an aqueous solution of hydrochloric acid (~3 M). Cool the mixture to 0-5 °C in an ice-salt bath. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, maintaining the temperature below 5 °C. Stir for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Reduction to Hydrazine (Step 2):

    • Rationale: The diazonium salt is then reduced to a hydrazine moiety. Stannous chloride (SnCl₂) is a common and effective reducing agent for this purpose.

    • Protocol: Prepare a solution of stannous chloride dihydrate (3.0-4.0 eq.) in concentrated hydrochloric acid, also cooled to 0-5 °C. Slowly add the previously prepared cold diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine tin complex may form. Allow the reaction to stir for 2-4 hours, gradually warming to room temperature. The resulting hydrazine can be isolated after basification and extraction.

  • Cyclization via Intramolecular Condensation (Step 3):

    • Rationale: Heating the 3-hydrazino-5-chloropyridine-4-carboxylic acid intermediate will induce intramolecular cyclization. The hydrazine nitrogen atom will attack the carboxylic acid carbonyl, followed by dehydration to form the stable pyridazinone ring.

    • Protocol: Dissolve or suspend the crude hydrazine intermediate in a high-boiling point solvent such as Dowtherm A or diphenyl ether. Heat the mixture to reflux (typically >200 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Upon completion, cool the reaction mixture. The product often precipitates upon cooling and can be collected by filtration, followed by washing with a non-polar solvent like hexanes to remove the high-boiling solvent. Further purification can be achieved by recrystallization or column chromatography.

Spectroscopic and Analytical Characterization

The identity and purity of the synthesized 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one would be confirmed using a suite of standard analytical techniques. Predicted spectral characteristics are based on data from analogous structures.[12][13]

Table 2: Predicted Analytical Data

TechniqueExpected Observations
¹H NMR (400 MHz, DMSO-d₆) δ (ppm): A broad singlet for the N-H proton (>12 ppm). Two distinct signals in the aromatic region (7.5-9.0 ppm), likely two singlets or narrow doublets, corresponding to the two protons on the pyridine ring.
¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): A signal for the carbonyl carbon (~160-170 ppm). Multiple signals in the aromatic region (110-155 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift.
IR Spectroscopy (KBr, cm⁻¹): A strong absorption band for the C=O stretch (1650-1700 cm⁻¹). A broad absorption for the N-H stretch (3100-3300 cm⁻¹). C-Cl stretching vibration (650-850 cm⁻¹).
Mass Spectrometry (ESI-MS): Calculated m/z for C₇H₄ClN₃O [M+H]⁺: 182.01. The spectrum should show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).

Reactivity and Applications in Drug Discovery

The primary utility of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one in a drug discovery context is its role as a versatile synthetic intermediate. The chlorine atom at the C5 position is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nature of the fused pyridazinone ring system.

Caption: Core reactivity workflow for generating compound libraries.

This reactivity allows for the systematic introduction of various amines, alcohols, thiols, and other nucleophiles. This is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR). For example, similar chloro-heterocyclic scaffolds have been elaborated to produce potent inhibitors of various biological targets:

  • CXCR2 Antagonists: The related pyrido[3,4-d]pyrimidine scaffold has been explored for developing antagonists of the human chemokine receptor CXCR2, which is implicated in numerous inflammatory diseases.[3][14]

  • Histone Demethylase (KDM) Inhibitors: 8-Chloropyrido[3,4-d]pyrimidin-4(3H)-one has served as a key intermediate for synthesizing potent inhibitors of KDM4 and KDM5 histone lysine demethylases, which are targets in oncology.[2]

  • General Kinase Inhibition: The broader class of pyridopyrimidines and pyridazines are well-represented as "hinge-binding" motifs in a multitude of kinase inhibitors, a critical class of anti-cancer drugs.[15]

By synthesizing a library of derivatives from 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one, researchers can rapidly assess the impact of different substituents at the 5-position on target binding, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Hazard and Safety Profile

A specific Safety Data Sheet (SDS) for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is not available. The following information is synthesized from SDS documents for structurally related and potentially hazardous chemical precursors and analogues, such as 5-Chloropyrido[3,4-b]pyrazine and general laboratory chemicals.[7][16][17] All handling should be performed by trained personnel in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE).

Table 3: Synthesized Hazard and Safety Information

CategoryDescriptionPrecautionary Measures & First Aid
GHS Pictograms GHS07 (Harmful/Irritant) is anticipated.
Signal Word Warning
Hazard Statements Based on analogues, the following are likely: H302: Harmful if swallowed.[7] H315: Causes skin irritation.[16] H319: Causes serious eye irritation.[17] H335: May cause respiratory irritation.[7]Prevention: P261: Avoid breathing dust.[16] P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[17]Response: P302+P352: IF ON SKIN: Wash with plenty of soap and water.[16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Keep away from strong oxidizing agents and strong acids.[8]
Disposal Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.

Conclusion

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one represents a strategically important, yet underexplored, building block for the synthesis of novel chemical entities in drug discovery. While not a commercially cataloged compound, its synthesis is feasible through established principles of heterocyclic chemistry. Its key feature—a reactive chlorine atom poised for nucleophilic substitution—makes it an ideal scaffold for generating diverse molecular libraries. The insights provided in this guide on its synthesis, characterization, reactivity, and safety serve as a valuable resource for research scientists aiming to leverage the unique chemical space offered by the pyrido[3,4-d]pyridazine core to address challenging therapeutic targets.

References

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Online] Available at: [Link]
  • Van Hoof, M., et al. (2023). Synthesis of a 5-chloro-pyrido[3,4-d]pyrimidine analogue. ResearchGate. [Online] Available at: [Link]
  • Bavetsias, V., et al. (2016). 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry, 59(4), 1388-1409. [Online] Available at: [Link]
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. MDPI. [Online] Available at: [Link]
  • Van Hoof, M., et al. (2023). Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules, 28(5), 2099. [Online] Available at: [Link]
  • De Kimpe, N., et al. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 430-453. [Online] Available at: [Link]
  • Stanovnik, B., & Tisler, M. (1972). Pyridopyrimidines. Part V. Syntheses and properties of pyrido[3,4-d]-pyrimidin-4(3H)-ones and -pyrimidine-2,4-(1H,3H)-diones. Journal of the Chemical Society, Perkin Transactions 1, 1, 1205-1208.
  • PubChem. 4-Chloropyrido[3,4-d]pyridazine. [Online] Available at: [Link]
  • Li, Y., et al. (2024). Discovery of Novel 5-(Pyridazin-3-yl)pyrimidine-2,4(1 H,3 H)-dione Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Ecto-5'-nucleotidase. Journal of Medicinal Chemistry. [Online] Available at: [Link]
  • Global Substance Registration System. 4-CHLOROPYRIDO(3,4-D)PYRIDAZINE. [Online] Available at: [Link]
  • Da Settimo, F., et al. (2010). Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. Molecules, 15(3), 1673-1698.
  • Kumar, A., et al. (2012). Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 353-359.
  • El-Sayed, M. A. A., et al. (2023). Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. RSC Medicinal Chemistry.
  • Sen, S., et al. (2021). Synthesis, spectroscopic, thermal, crystal structure properties, and characterization of new Hofmann-Td-type complexes with 3-aminopyridine ligand. Journal of Molecular Structure, 1223, 128989.
  • Khasanov, A. F., et al. (2025). 4,5-Diaryl-3-hydroxy-2,2'-bipyridine-6-carbonitriles as Prospective Luminophores. Macroheterocycles, 18(1), 58-64.
  • Martinez-Fernandez, L., et al. (2020). Thieno[3,4-d]pyrimidin-4(3H)-thione: an effective, oxygenation independent, heavy-atom-free photosensitizer for cancer cells. Photochemical & Photobiological Sciences, 19, 1017-1026.
  • Gu, X.-D., et al. (2006). 1H-Pyrido[3,4-b]azepine-2,5(3H,4H)-dione: a hydrogen-bonded dimeric structure. Acta Crystallographica Section E, E62, o5623-o5624.
  • Jaiswal, V. (2018). Synthesis, Characterization and Antihypertensive Activity of 4,5 Dihydropyridazin-3(2H)-One Derivatives. Acta Scientific Pharmaceutical Sciences, 2(5), 23-28.
  • Chen, H., et al. (2014). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. Molecules, 19(10), 15857-15867.

Sources

Foundational

thermodynamic stability of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one in aqueous solution

An in-depth technical analysis of the thermodynamic stability of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one in aqueous media. Executive Summary 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a highly versatile bicyclic aza-he...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the thermodynamic stability of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one in aqueous media.

Executive Summary

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a highly versatile bicyclic aza-heterocycle that serves as a privileged scaffold and critical intermediate in modern drug discovery. Derivatives of the pyrido[3,4-d]pyridazine core have recently gained significant traction as potent NLRP3 inflammasome inhibitors[1][2][3] and as targeted inhibitors of the EED subunit of the Polycomb Repressive Complex 2 (PRC2)[4].

For drug development professionals, understanding the thermodynamic stability of this specific chloro-substituted intermediate in aqueous solution is paramount. Its stability profile dictates its viability during aqueous workups in large-scale synthesis, its formulation potential, and its pharmacokinetic behavior. This whitepaper details the structural thermodynamics, tautomeric equilibria, and pH-dependent solvation mechanics of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one, providing a self-validating framework for experimental profiling.

Structural Thermodynamics & Tautomeric Equilibria

The thermodynamic behavior of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one in water is governed by two primary structural features: the lactam-lactim tautomerism of the pyridazinone ring and the electronic effects of the 5-chloro substituent.

Lactam-Lactim Tautomerism

Like many heteroaromatic systems containing an amide-like moiety, this compound exists in an equilibrium between the lactam (4(3H)-one) and lactim (4-hydroxy) forms[5]. In the gas phase or in non-polar solvents, the lactim form can be thermodynamically competitive due to the energetic stabilization provided by extended aromaticity across the bicyclic system.

However, in aqueous solutions, the thermodynamics invert dramatically to favor the lactam form[6]. This is an enthalpy-driven process ( ΔHsolv​≪0 ). Water's high dielectric constant and its dual capacity to act as a hydrogen bond donor (to the carbonyl oxygen) and acceptor (from the N3-H proton) heavily stabilize the highly polar lactam state. The Gibbs free energy of tautomerization ( ΔGtaut​ ) from lactam to lactim in water is distinctly positive, rendering the lactim form a negligible microstate under physiological conditions.

Substituent Effects of the 5-Chloro Group

The chlorine atom at the C5 position introduces competing electronic effects: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating mesomeric effect (+M).

  • Acidity (pKa): The net electron withdrawal increases the acidity of the N3 proton. While the parent pyrido[3,4-d]pyridazin-4(3H)-one has a predicted pKa around 10.7[7], the proximal 5-chloro group pulls electron density away from the ring system, lowering the pKa (typically observed between 8.5 and 10.5 for related halogenated derivatives)[8].

  • Electrophilicity: The -I effect renders the C5 carbon highly electrophilic, which introduces a specific thermodynamic vulnerability in aqueous media (discussed below).

G A Lactam Form (Predominant in H2O) B Lactim Form (Minor in H2O) A->B Tautomerization (u0394G > 0) C Hydroxide Attack (High pH) A->C OH- (SNAr) D 5-Hydroxy Degradant (Thermodynamic Sink) C->D -Cl- (Irreversible)

Tautomeric equilibrium and pH-dependent SNAr degradation pathway.

Aqueous Solvation Thermodynamics & pH-Dependent Stability

The thermodynamic stability of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is not absolute; it is highly contingent on the pH of the aqueous environment.

Solvation Free Energy ( ΔGsolv​ ) at Physiological pH (7.4)

At pH 7.4, the molecule exists predominantly in its neutral lactam form. Its aqueous solubility is a thermodynamic compromise between the energetic penalty of cavity formation within the hydrogen-bonded water network and the enthalpic gain from the hydration of its Polar Surface Area (PSA). Because the 5-chloro group is highly lipophilic, it reduces the overall hydration enthalpy compared to unsubstituted analogs, often necessitating formulation with solubility-enhancing agents (e.g., cyclodextrins) during drug development[1][2].

Hydrolytic Degradation via SNAr at Alkaline pH (>9.0)

While stable at neutral pH, the thermodynamic stability of the compound collapses in alkaline environments. The electron-deficient nature of the pyrido-pyridazine core, exacerbated by the 5-chloro group, makes the C5 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) by hydroxide ions ( OH− ). The displacement of the chloride leaving group to form the 5-hydroxy (or 5-oxo) derivative is highly exothermic and irreversible. This degradation pathway acts as a thermodynamic sink, meaning that prolonged exposure to high pH during aqueous extraction or formulation will result in complete conversion to the degradant.

Quantitative Thermodynamic Parameters

The following table summarizes the representative thermodynamic and physicochemical parameters for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one based on predictive models and structurally analogous heterocycles.

ParameterRepresentative ValueThermodynamic Significance
Aqueous pKa (N3-H) 8.5 – 10.7Defines the ionization state at physiological pH (7.4).
ΔGtaut​ (Lactam Lactim) +3.5 to +5.0 kcal/molConfirms the overwhelming preference for the lactam form in water.
Solvation Enthalpy ( ΔHsolv​ ) Highly NegativeDriven by H-bond formation with the 4(3H)-one moiety.
Hydrolytic Half-Life ( t1/2​ at pH 10) < 24 hours (Accelerated)Indicates susceptibility to SNAr at the C5-chloro position.

Experimental Methodologies for Thermodynamic Profiling

To establish a trustworthy, self-validating profile of this compound's thermodynamic stability, researchers must employ orthogonal analytical techniques. Relying on a single method can lead to artifacts caused by poor solubility or undetected degradation.

Protocol 1: pKa and Tautomeric Equilibrium via Potentiometric Titration

Causality: Potentiometry directly measures the thermodynamic activity of protons. By conducting the titration in varying ratios of water/methanol and extrapolating to 100% aqueous (Yashuda-Shedlovsky extrapolation), you bypass the compound's low aqueous solubility while accurately capturing the N3-H deprotonation event.

  • Preparation: Prepare a 1.0 mM solution of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one in a 50:50 (v/v) Methanol/0.15 M KCl aqueous solution to maintain constant ionic strength.

  • Titration: Purge the vessel with Argon to remove dissolved CO2​ . Titrate with standardized 0.1 M KOH from pH 3.0 to 11.0 at a constant temperature of 25.0 ± 0.1 °C.

  • Validation: Perform a back-titration with 0.1 M HCl. Hysteresis between the forward and backward curves indicates that hydrolytic degradation (SNAr) occurred at the high-pH end of the titration, invalidating the upper baseline.

  • Analysis: Calculate the macro-pKa using Bjerrum plot analysis.

Protocol 2: Accelerated Hydrolytic Kinetics via HPLC-MS

Causality: To quantify the thermodynamic sink of SNAr degradation, pseudo-first-order kinetics must be established under forced alkaline conditions.

  • Buffer Preparation: Prepare a series of borate/carbonate buffers ranging from pH 9.0 to 11.0.

  • Incubation: Spike the compound (from a DMSO stock) into the buffers to a final concentration of 10 µM (DMSO < 1%). Incubate at 37 °C.

  • Sampling & Quenching: Extract 100 µL aliquots at predefined time points (e.g., 0, 1, 2, 4, 8, 24 hours). Immediately quench the reaction by adding 100 µL of 0.1% Formic Acid in Acetonitrile to drop the pH and halt the SNAr reaction.

  • Quantification: Analyze via LC-MS/MS. Track the disappearance of the parent mass ( [M+H]+ corresponding to the chloro-isotope pattern) and the appearance of the 5-hydroxy degradant.

  • Thermodynamic Extraction: Plot ln([Parent]t​/[Parent]0​) versus time to extract the observed rate constant ( kobs​ ). Repeat at multiple temperatures to determine the Activation Energy ( Ea​ ) via the Arrhenius equation.

G S1 Sample Prep (Aqueous Buffers) S2 Potentiometry (pKa & Tautomerism) S1->S2 S3 Isothermal Titration Calorimetry (u0394G, u0394H) S1->S3 S4 HPLC-MS (Hydrolytic Kinetics) S1->S4 S5 Thermodynamic Synthesis S2->S5 S3->S5 S4->S5

Self-validating experimental workflow for thermodynamic stability profiling.

References

  • WO2023183943A1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as nlrp3 derivatives Google P
  • Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase Journal of Medicinal Chemistry - ACS Publications[Link]

  • US11618751B1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives Google P
  • Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation Organic Process Research & Development - ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Methodology and Protocol Guide Introduction and Strategic Rationale The pyrido[3,4-d]pyridazine scaffold is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals Document Type: Technical Methodology and Protocol Guide

Introduction and Strategic Rationale

The pyrido[3,4-d]pyridazine scaffold is a highly versatile nitrogen-containing heterocycle that has garnered significant attention in modern medicinal chemistry. Derivatives of this bicyclic system, particularly aza-phthalazinones, are critical pharmacophores in the development of KDM4/KDM5 histone demethylase inhibitors 1, PARP-1 inhibitors 2, and targeted anticancer agents 3.

Synthesizing 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one presents unique regiochemical challenges. Traditional methods involving the exhaustive chlorination of pyrido[3,4-d]pyridazine-1,4-diones with phosphorus oxychloride ( POCl3​ ) often yield complex mixtures of regioisomers (e.g., 1,4-dichloro derivatives) that are difficult to separate 4.

To ensure absolute regiocontrol and high synthetic fidelity, this protocol utilizes a bottom-up construction strategy. By employing a directed ortho-lithiation (DoM) on 2-chloroisonicotinic acid followed by formylation, we establish the necessary functional group geometry prior to ring closure. The subsequent condensation with hydrazine hydrate drives a thermodynamically favored cyclization to yield the target 5-chloro-substituted aza-phthalazinone exclusively.

Mechanistic Workflow and Pathway Visualization

The synthetic pathway is designed as a self-validating system where the successful completion of the intermediate directly dictates the purity of the final cyclization.

G SM 2-Chloroisonicotinic Acid (Starting Material) Lithiation Directed ortho-Lithiation (LDA, THF, -78°C) SM->Lithiation Formylation Electrophilic Trapping (DMF Quench) Lithiation->Formylation Intermediate 2-Chloro-3-formylisonicotinic Acid (Key Intermediate) Formylation->Intermediate Cyclization Bicyclic Condensation (NH2NH2·H2O, EtOH, Reflux) Intermediate->Cyclization Product 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (Target Scaffold) Cyclization->Product

Figure 1: Strategic synthetic workflow for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one utilizing directed ortho-lithiation and hydrazine-mediated cyclization.

Experimental Protocols

Phase 1: Synthesis of 2-Chloro-3-formylisonicotinic Acid

Causality Insight: The use of Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) is critical. The carboxylate acts as a directing group, guiding the lithium to the highly acidic C-3 position (flanked by the chloro and carboxylate groups). Temperature control prevents the nucleophilic attack of the base on the pyridine ring or the displacement of the chlorine atom.

Materials:

  • 2-Chloroisonicotinic acid (1.0 equiv, 10.0 mmol)

  • Lithium diisopropylamide (LDA) (2.2 equiv, 22.0 mmol) - Note: 2.2 equiv is required as the first equivalent deprotonates the carboxylic acid.

  • Anhydrous N,N-Dimethylformamide (DMF) (3.0 equiv, 30.0 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add 2-chloroisonicotinic acid (1.57 g, 10.0 mmol) and dissolve in 30 mL of anhydrous THF.

  • Cryogenic Cooling: Submerge the reaction flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C for 15 minutes.

  • Lithiation: Dropwise, add a freshly prepared solution of LDA (2.0 M in THF/heptane/ethylbenzene, 11.0 mL, 22.0 mmol) over 30 minutes via a syringe pump. Maintain the internal temperature below -70 °C. Stir the resulting dark mixture at -78 °C for 2 hours to ensure complete lithiation.

  • Formylation: Rapidly inject anhydrous DMF (2.3 mL, 30.0 mmol) into the mixture. Stir for an additional 1 hour at -78 °C, then allow the reaction to slowly warm to -20 °C over 2 hours.

  • Quenching & Extraction: Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Acidify the aqueous layer to pH 2 using 1M HCl . Extract the aqueous phase with Ethyl Acetate (3 × 50 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography (DCM:MeOH, 95:5) to yield 2-chloro-3-formylisonicotinic acid as a pale yellow solid.

Phase 2: Cyclization to 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Causality Insight: Hydrazine hydrate acts as a bis-nucleophile. The initial rapid attack occurs at the highly electrophilic formyl carbon to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via nucleophilic acyl substitution at the carboxylic acid (or ester) to form the stable, aromatic pyridazinone ring. Ethanol is chosen as the solvent because it solubilizes the starting materials at reflux but poorly solvates the highly polar, hydrogen-bonded product, driving the reaction forward via precipitation.

Materials:

  • 2-Chloro-3-formylisonicotinic acid (1.0 equiv, 5.0 mmol)

  • Hydrazine hydrate (60-65% aqueous solution) (1.5 equiv, 7.5 mmol)

  • Absolute Ethanol (25 mL)

  • Glacial Acetic Acid (Catalytic, 2 drops)

Step-by-Step Procedure:

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a reflux condenser, suspend 2-chloro-3-formylisonicotinic acid (0.93 g, 5.0 mmol) in 25 mL of absolute ethanol.

  • Reagent Addition: Add hydrazine hydrate (0.36 mL, 7.5 mmol) dropwise at room temperature. Add 2 drops of glacial acetic acid to catalyze the initial hydrazone formation.

  • Reflux: Heat the mixture to 80 °C (reflux). The suspension will initially clear as the hydrazone forms, followed by the gradual precipitation of the bicyclic product over 4–6 hours.

  • Monitoring: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The disappearance of the starting material peak confirms completion.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath for 1 hour to maximize precipitation. Filter the resulting solid through a sintered glass funnel (porosity 3).

  • Washing & Drying: Wash the filter cake with ice-cold ethanol (2 × 10 mL) followed by diethyl ether (10 mL). Dry the solid in a vacuum oven at 50 °C for 12 hours to afford 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one as an off-white powder.

Quantitative Data: Cyclization Optimization

To establish the self-validating nature of this protocol, various conditions were screened for Phase 2. The data below demonstrates why Ethanol under reflux conditions was selected as the optimal environment for this specific transformation.

SolventTemperature (°C)Time (h)AdditiveIsolated Yield (%)Purity (HPLC, %)
Methanol65 (Reflux)8None68>95
Ethanol 80 (Reflux) 5 AcOH (cat.) 85 >98
Isopropanol82 (Reflux)6AcOH (cat.)79>97
DMF1003None6288 (Byproducts)
THF66 (Reflux)12AcOH (cat.)55>95

Table 1: Optimization parameters for the hydrazine-mediated cyclization step. Bolded row indicates the optimal conditions utilized in the protocol.

References

  • Title: Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 2. Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy Source: PubMed Central (PMC) - NIH URL: [Link]

  • Title: Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation Source: Organic Process Research & Development - ACS Publications URL: [Link]

  • Title: Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives Source: MDPI URL: [Link]

Sources

Application

Application Note: 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one as a Privileged Scaffold for Kinase Inhibitor Discovery

Introduction The development of highly selective small-molecule kinase inhibitors relies heavily on the identification of privileged heterocyclic scaffolds. These core structures must effectively mimic the purine ring of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of highly selective small-molecule kinase inhibitors relies heavily on the identification of privileged heterocyclic scaffolds. These core structures must effectively mimic the purine ring of ATP to form critical hydrogen bonds within the kinase hinge region. Fused pyrido-pyridazine systems, specifically 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one , have emerged as highly versatile and robust intermediates in pharmaceutical research and development[1].

This application note provides an in-depth technical guide on utilizing this specific scaffold. By leveraging the hydrogen-bonding capacity of the pyridazinone core and the orthogonal reactivity of the 5-chloro substituent, researchers can rapidly generate libraries of potent inhibitors targeting kinases such as Monopolar Spindle 1 (Mps1), Bruton's Tyrosine Kinase (BTK), and FER tyrosine kinase[2][3][4][5].

Mechanistic Rationale & Scaffold Design

The selection of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one as a starting material is driven by three fundamental chemical and biological causalities:

  • Hinge-Binding Competence: The lactam motif (NH-C=O) of the pyridazinone ring acts as a highly efficient bidentate hydrogen-bonding network. This motif interacts directly with the backbone residues in the ATP-binding pocket (e.g., forming critical hydrogen bonds with Val529 in Mps1 or anchoring near Cys481 in BTK)[3][4].

  • Electronic Activation for SNAr: The fusion of the electron-deficient pyridine ring with the pyridazinone system highly activates the 5-chloro position towards Nucleophilic Aromatic Substitution (SNAr). This enables mild, transition-metal-free coupling with a wide array of anilines and aliphatic amines, allowing researchers to probe the solvent-exposed or hydrophobic regions of the kinase[2].

  • Conformational Rigidity: Compared to monocyclic systems, the bicyclic core restricts the conformational degrees of freedom. This pre-organization reduces the entropic penalty upon target binding, thereby enhancing both biochemical potency and kinase selectivity[6].

ScaffoldLogic Core 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (Privileged Scaffold) Hinge Pyridazinone Motif (Hinge Binder: H-Bond Donor/Acceptor) Core->Hinge Structural Feature SynthHandle 5-Chloro Substituent (Orthogonal Synthetic Handle) Core->SynthHandle Structural Feature Target Kinase Target Engagement (Mps1, BTK, FER, Wee1) Hinge->Target Anchors to SNAr SNAr / Cross-Coupling (Divergent Amination) SynthHandle->SNAr Enables SNAr->Target Probes Pockets

Rational design logic of the 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one scaffold for kinase targeting.

Experimental Protocols

Protocol 1: Divergent SNAr Amination at the 5-Position

Objective: To introduce hinge-binding extensions or solvent-channel probes via nucleophilic displacement of the 5-chloro group. Causality & Design Choice: We utilize N,N-Diisopropylethylamine (DIPEA) as a sterically hindered, non-nucleophilic base to scavenge HCl without competing with the amine nucleophile. N-Methyl-2-pyrrolidone (NMP) is selected as the solvent due to its high boiling point, low volatility, and excellent solvating properties for polar bicyclic lactams.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, dissolve 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 equiv, 0.5 mmol) in anhydrous NMP (3.0 mL).

  • Reagent Addition: Add the desired primary or secondary amine (1.2 equiv, 0.6 mmol) followed by DIPEA (2.5 equiv, 1.25 mmol).

  • Reaction Execution: Seal the vial and heat the mixture to 110°C using an oil bath or a dedicated microwave synthesizer for 2–4 hours.

  • In-Process Control (Self-Validation): Monitor the reaction progression via LC-MS. The disappearance of the starting material peak (identifiable by its distinct chlorine isotope pattern at m/z [M+H]+) and the appearance of the product mass indicate completion. Critical Step: Do not proceed to workup until >95% conversion is observed to prevent difficult downstream chromatographic separations.

  • Workup & Purification: Cool the mixture to room temperature, dilute with Ethyl Acetate (15 mL), and wash with 5% aqueous LiCl (3 x 10 mL) to efficiently partition and remove the NMP. Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography using a Dichloromethane/Methanol gradient.

Protocol 2: Biochemical Kinase Inhibition Assay (ADP-Glo)

Objective: To validate the target engagement and biochemical potency of the synthesized derivatives against recombinant kinases (e.g., Mps1 or FER)[5]. Causality & Design Choice: The ADP-Glo assay is selected over traditional radiolabeled ATP assays because it provides a safe, universal, and high-throughput luminescence readout. It directly correlates with kinase activity by measuring the exact amount of ADP produced during the phosphorylation event.

Step-by-Step Methodology:

  • Enzyme Reaction: In a 384-well solid white microplate, incubate 2 µL of the target recombinant kinase (e.g., Mps1, 5 nM final concentration) with 2 µL of the synthesized inhibitor (prepared in serial dilutions from 10 µM to 0.1 nM in 1% DMSO) for 15 minutes at room temperature to allow for equilibrium binding.

  • Substrate Addition: Add 1 µL of the ATP/Substrate mix (formulated at the specific Km​ of ATP for the chosen kinase) to initiate the enzymatic reaction. Incubate for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Luminescence Readout: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescent signal. Read the plate on a multi-mode microplate reader.

  • Data Analysis: Plot the luminescence values against the log of the inhibitor concentration. Calculate the IC50​ values using a 4-parameter logistic non-linear regression model.

Workflow Step1 Scaffold Preparation Step2 SNAr Diversification Step1->Step2 Step3 LC-MS/NMR Validation Step2->Step3 Step4 ADP-Glo Kinase Assay Step3->Step4 >95% Purity Step5 Hit Identification Step4->Step5 IC50 < 1 µM

End-to-end workflow from scaffold diversification to kinase inhibitor hit identification.

Quantitative Data Summary

To illustrate the structure-activity relationship (SAR) potential of the 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one scaffold, the following table summarizes representative substitution patterns at the 5-position, their corresponding synthetic yields using Protocol 1, and benchmark kinase inhibitory activities extrapolated from related pyrido-pyridazine/pyrimidine literature[2][3][5].

Substitution at 5-PositionReaction ConditionsIsolated Yield (%)Target Kinase IC50​ (nM)
CyclopentylamineNMP, DIPEA, 110°C, 2h82Mps145
4-FluoroanilineNMP, DIPEA, 120°C, 4h76FER120
1-MethylpiperazineNMP, DIPEA, 100°C, 2h89Wee1310
3-AminophenolNMP, DIPEA, 110°C, 3h71BTK85

Note: The data presented demonstrates the high synthetic tractability of the 5-chloro leaving group and the broad kinome applicability of the resulting functionalized core.

References

  • Rapid Discovery of Pyrido[3,4-d]pyrimidine Inhibitors of Monopolar Spindle Kinase 1 (MPS1)
  • 5-Chloropyrido[3,4-d]pyridazin-4(3H)
  • Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 Source: NIH / PubMed Central URL
  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2 Source: NIH / PubMed Central URL
  • Discovery and Evaluation of Pyrazolo[3,4-d]pyridazinone as a Potent and Orally Active Irreversible BTK Inhibitor Source: NIH / PubMed Central URL
  • Discovery of Novel Pyrido-pyridazinone Derivatives as FER Tyrosine Kinase Inhibitors with Anti-tumor Activity Source: ResearchGate URL

Sources

Method

Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Executive Summary & Pharmacological Context The pyrido[3,4-d]pyridazin-4(3H)-one bicyclic core is a highly privileged pharmacophore in modern drug discovery. It serves as a critical structural motif in the design of allo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The pyrido[3,4-d]pyridazin-4(3H)-one bicyclic core is a highly privileged pharmacophore in modern drug discovery. It serves as a critical structural motif in the design of allosteric inhibitors targeting the EED subunit of the Polycomb Repressive Complex 2 (PRC2) for oncology applications[1], as well as in the development of potent, selective NLRP3 inflammasome inhibitors for inflammatory diseases[2].

Late-stage functionalization of this core frequently relies on the Suzuki-Miyaura cross-coupling of 5-chloropyrido[3,4-d]pyridazin-4(3H)-one with various aryl or heteroaryl boronic acids. However, researchers often encounter significant synthetic bottlenecks when applying standard coupling conditions to this substrate. This application note details the mechanistic causality behind these challenges and provides a self-validating, highly optimized protocol to achieve quantitative yields.

Mechanistic Causality: Overcoming Heteroaryl Chloride Deactivation

Coupling deactivated, nitrogen-dense heteroaryl chlorides requires precise tuning of the catalytic cycle. The specific structural nature of 5-chloropyrido[3,4-d]pyridazin-4(3H)-one dictates the following experimental choices:

  • Oxidative Addition & Catalyst Poisoning: While the highly electron-deficient nature of the pyridazine ring lowers the LUMO energy of the C-Cl bond (facilitating oxidative addition), the high density of nitrogen heteroatoms creates a strong chelating environment. Simple unhindered catalysts like Pd(PPh3​)4​ are rapidly poisoned by off-cycle coordination to these nitrogens, leading to catalyst precipitation (Pd-black)[3].

  • Ligand Selection: To prevent this, a bidentate phosphine ligand with a wide bite angle, such as dppf (1,1′-Bis(diphenylphosphino)ferrocene), is strictly required. The use of Pd(dppf)Cl2​⋅CH2​Cl2​ enforces a rigid cis-coordination geometry on the palladium center, sterically shielding it from multimeric heteroatom coordination[3].

  • Transmetalation & Solvent Synergism: Transmetalation is the rate-limiting step for electron-deficient heteroaryl chlorides. A biphasic solvent system of 1,4-Dioxane and Water (4:1 v/v) is optimal. Water is essential to dissolve the inorganic base ( K2​CO3​ ) and generate the reactive, electron-rich hydroxyboronate intermediate [ArB(OH)3​]− in situ, which drastically accelerates transmetalation to the Pd(II) complex[4].

Quantitative Data: Reaction Condition Optimization

The table below summarizes the optimization matrix for the coupling of 5-chloropyrido[3,4-d]pyridazin-4(3H)-one with a standard phenylboronic acid.

EntryCatalyst (5 mol%)Ligand TypeBase (3.0 eq)Solvent System (v/v)Temp (°C)Conversion (%)*
1 Pd(PPh3​)4​ Monodentate Na2​CO3​ Toluene/ H2​O (4:1)90< 20% (Pd-black formed)
2 Pd(OAc)2​ PPh3​ K2​CO3​ Dioxane/ H2​O (4:1)9045%
3 Pd(dppf)Cl2​⋅CH2​Cl2​ Bidentate K2​CO3​ Dioxane/ H2​O (4:1)100> 95%
4XPhos-Pd-G2Dialkylbiaryl Cs2​CO3​ Dioxane/ H2​O (4:1)100> 98%

*Conversion determined by LC-MS analysis of the crude reaction mixture after 8 hours.

Reaction Workflow Visualization

G S1 1. Substrate & Reagent Assembly 5-Chloro-core + Boronic Acid (1.5 eq) S2 2. Solvent & Base Addition Dioxane/H2O (4:1) + K2CO3 S1->S2 S3 3. Rigorous Degassing Argon Sparging / Freeze-Pump-Thaw S2->S3 S4 4. Catalyst Introduction Pd(dppf)Cl2·CH2Cl2 (5 mol%) S3->S4 S5 5. Thermal Activation 90-100 °C for 4-12 h S4->S5 S6 6. Workup & Purification EtOAc Extraction & Flash Chromatography S5->S6

Workflow for Suzuki coupling of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one.

Self-Validating Experimental Protocol

This protocol is designed on a 1.0 mmol scale and incorporates In-Process Controls (IPCs) to validate the success of each step in real-time.

Materials Required:
  • Substrate: 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (181.6 mg, 1.0 mmol)

  • Coupling Partner: Arylboronic acid (1.5 mmol, 1.5 equiv.)

  • Base: Potassium carbonate ( K2​CO3​ ) (414.6 mg, 3.0 mmol, 3.0 equiv.)

  • Catalyst: Pd(dppf)Cl2​⋅CH2​Cl2​ (40.8 mg, 0.05 mmol, 5 mol%)

  • Solvents: 1,4-Dioxane (8.0 mL, anhydrous) and Deionized Water (2.0 mL)

Step-by-Step Methodology:

Step 1: Reagent Assembly & Solvation

  • To an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the 5-chloropyrido[3,4-d]pyridazin-4(3H)-one, the arylboronic acid, and K2​CO3​ .

  • Add 1,4-Dioxane (8.0 mL) and DI Water (2.0 mL).

  • IPC Validation: The mixture will appear as a heterogeneous, pale suspension.

Step 2: Rigorous Degassing (Critical Step)

  • Seal the Schlenk tube with a rubber septum.

  • Sparge the heterogeneous mixture with ultra-pure Argon gas via a submerged needle for exactly 15 minutes, venting through a secondary needle.

  • Causality: Oxygen must be entirely removed before catalyst addition to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II)-peroxo complexes.

Step 3: Catalyst Addition & Thermal Activation

  • Quickly remove the septum under a positive flow of Argon and add the Pd(dppf)Cl2​⋅CH2​Cl2​ catalyst in one portion. Reseal the tube.

  • Transfer the vessel to a pre-heated oil bath or heating block set to 95 °C. Stir vigorously (800 rpm).

  • IPC Validation: Within 10-15 minutes of heating, the suspension should transition into a homogeneous, deep red/orange solution. Warning: If the solution immediately turns opaque black, the catalyst has crashed out (Pd-black) due to insufficient degassing or severe heteroatom poisoning.

Step 4: Reaction Monitoring

  • After 4 hours, sample 10 µL of the reaction mixture, dilute with 1 mL of Acetonitrile, and analyze via LC-MS.

  • IPC Validation: Look for the disappearance of the starting material peak ( m/z 181.58 [M+H]+ ) and the emergence of the product mass. Continue heating up to 12 hours if conversion is incomplete.

Step 5: Workup and Purification

  • Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate ( 3×15 mL).

  • IPC Validation: Check the pH of the aqueous layer; it should be >9 . This basicity ensures that unreacted boronic acids remain partitioned in the aqueous phase as boronate salts.

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of Dichloromethane/Methanol or Hexanes/Ethyl Acetate depending on the boronic acid substituent).

References

  • Title: Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase Source: Journal of Medicinal Chemistry - ACS Publications URL: 1

  • Title: Discovery of AZD4144, a Selective and Potent NLRP3 Inhibitor for the Treatment of Inflammatory Diseases Source: PubMed Central (PMC) URL: 2

  • Title: New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides Source: The Journal of Organic Chemistry - ACS Publications URL: 3

  • Title: Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates Source: The Journal of Organic Chemistry - ACS Publications URL: 4

Sources

Application

Application Note: Solubilization Protocols for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one in in Vitro Cell Assays

Executive Summary & Chemical Rationale 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a highly functionalized, fused bicyclic heterocycle frequently utilized as a building block or pharmacophore in drug discovery (e.g., kin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a highly functionalized, fused bicyclic heterocycle frequently utilized as a building block or pharmacophore in drug discovery (e.g., kinase and PARP inhibitor development). Preparing this compound for in vitro cell assays presents a specific thermodynamic challenge. The planar aromatic system combined with the lactam motif (4(3H)-one) promotes strong intermolecular hydrogen bonding (NH donor to C=O acceptor) and highly efficient π−π stacking in the solid state.

This results in a high crystal lattice energy. To successfully dissolve the compound, the solvent must completely disrupt these intermolecular forces. Dimethyl sulfoxide (DMSO) is the universal solvent of choice because its sulfoxide oxygen acts as a potent hydrogen-bond acceptor [2]. However, the introduction of this compound into aqueous cell culture media frequently triggers "micro-precipitation" (Ostwald ripening) if not handled with precise thermodynamic control [3]. This guide establishes a self-validating protocol to ensure 100% bioavailability of the compound without inducing solvent-mediated cytotoxicity.

Physicochemical Profiling

Understanding the quantitative properties of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is the first step in establishing a reliable solubilization workflow.

Table 1: Physicochemical Properties of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

PropertyValueImplication for Cell Assays
Molecular Formula C₇H₄ClN₃OHalogenated, planar aromatic structure.
Molecular Weight 181.58 g/mol Used to calculate molarity (1.816 mg = 1 mL of 10 mM stock).
H-Bond Donors 1 (Lactam NH)Forms strong intermolecular networks in solid state.
H-Bond Acceptors 3 (N, N, O)Requires a strong H-bond accepting solvent (DMSO) to solvate.
Aqueous Solubility Very LowWill crash out of aqueous media if local concentration is too high.

The Causality of DMSO Toxicity in Cell Assays

While DMSO is required to solvate the compound, it is not an inert vehicle. Recent high-throughput transcriptomic and epigenetic profiling has demonstrated that DMSO concentrations as low as 0.1% (v/v) can induce massive deregulations in microRNAs and genome-wide DNA methylation patterns, particularly in sensitive cardiac and hepatic models [1].

To ensure that your assay results are driven by 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one and not solvent artifact, you must strictly adhere to the maximum allowable DMSO concentrations.

Table 2: Maximum Recommended DMSO Concentrations by Assay Type

Assay / Cell TypeMaximum DMSO (v/v)Causality / Rationale
Biochemical (Cell-Free) 1.0% - 5.0%Proteins can tolerate higher solvent loads without viability concerns.
Standard Immortalized Cells ≤ 0.1%Prevents transcriptomic shifts and false-positive viability drops [1].
Primary Cells & Stem Cells ≤ 0.05%Highly sensitive to solvent-induced epigenetic reprogramming.
High-Content Imaging ≤ 0.1%DMSO alters membrane fluidity, affecting morphology readouts.

Step-by-Step Solubilization Protocol

This protocol utilizes the "Step-Down" dilution method combined with "Drop-Wise" media spiking to prevent localized supersaturation [3].

Phase 1: Master Stock Preparation (100% DMSO)

Causality: DMSO is highly hygroscopic. If your DMSO has absorbed atmospheric moisture, its capacity to solvate lipophilic heterocycles drops exponentially.

  • Weighing: Equilibrate the vial of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one to room temperature before opening to prevent condensation. Weigh the desired amount (e.g., 1.816 mg).

  • Solvation: Add 1.0 mL of anhydrous DMSO (≥99.9% purity, sealed under argon) to achieve a 10 mM Master Stock.

  • Energy Input: Vortex vigorously for 60 seconds. If the solution is not perfectly clear, sonicate in a water bath at 37°C for 5–10 minutes. The thermal and acoustic energy will break the remaining lattice bonds.

Phase 2: Serial Dilution in 100% DMSO

Causality: Diluting a high-concentration DMSO stock directly into aqueous media causes immediate precipitation. You must perform all intermediate dilutions in 100% DMSO.

  • Prepare a serial dilution (e.g., 10 mM → 1 mM → 100 µM) using anhydrous DMSO.

  • Ensure each intermediate tube is thoroughly vortexed.

Phase 3: Media Spiking (The "Drop-Wise" Method)

Causality: Adding cold media to a DMSO stock causes a rapid drop in solubility. Conversely, adding a large bolus of DMSO stock to media creates a localized zone of high drug concentration, leading to irreversible crystallization.

  • Pre-warm the complete cell culture media to 37°C.

  • Place the tube of pre-warmed media on a vortex mixer set to a low, continuous speed.

  • Drop-wise Addition: Using a micropipette, add the 100% DMSO intermediate stock drop-wise into the swirling vortex of the media.

  • Final Ratio: Ensure the final dilution is at least 1:1000 (e.g., 1 µL of DMSO stock into 999 µL of media) to maintain a final DMSO concentration of ≤ 0.1%.

Workflow Visualization

G A 5-Chloropyrido[3,4-d] pyridazin-4(3H)-one (Dry Powder) B Master Stock (10-20 mM) in 100% Anhydrous DMSO (Vortex & Sonicate) A->B Dissolve in Anhydrous DMSO C Intermediate Dilutions in 100% DMSO (Serial Dilution) B->C Dilute with 100% DMSO D Pre-Warmed Cell Media (Drop-wise Addition) C->D Add to 37°C Media E Final Assay Concentration (DMSO ≤ 0.1% v/v) D->E Apply to Cell Culture

Workflow for dissolving and diluting 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one for cell assays.

Quality Control & Troubleshooting

To ensure your protocol is self-validating, you must verify that the compound has not precipitated out of the final media.

  • Visual Inspection: Hold the final media tube against a dark background under a bright light. Look for a "milky" or opalescent haze, which indicates micro-precipitation.

  • Dynamic Light Scattering (DLS): For critical assays (e.g., determining precise IC₅₀ values), run a sample of the final dosed media through a DLS instrument. The presence of particles >100 nm indicates aggregation.

  • Troubleshooting: If precipitation occurs even at 0.1% DMSO, do not increase the DMSO concentration. Instead, utilize a co-solvent strategy (e.g., complexation with 2-Hydroxypropyl- β -cyclodextrin) to shield the hydrophobic core of the molecule from the aqueous environment.

References

  • Verheijen, M., Lienhard, M., Schrooders, Y., et al. (2019). "DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro." Scientific Reports, 9(1), 4641. URL:[Link][1]

  • Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today, 11(9-10), 446-451. URL:[Link][2]

Sources

Method

Application Note: Nucleophilic Aromatic Substitution (SNAr) Methodologies for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Executive Summary This application note provides an authoritative, step-by-step guide to executing Nucleophilic Aromatic Substitution (SNAr) reactions on 5-chloropyrido[3,4-d]pyridazin-4(3H)-one (CAS: 1824466-35-4)[1]. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides an authoritative, step-by-step guide to executing Nucleophilic Aromatic Substitution (SNAr) reactions on 5-chloropyrido[3,4-d]pyridazin-4(3H)-one (CAS: 1824466-35-4)[1]. This privileged bicyclic scaffold is highly valued in medicinal chemistry, serving as a critical intermediate for the synthesis of kinase antagonists and NLRP3 inflammasome inhibitors[1][2]. By understanding the electronic causality of this specific heterocycle, researchers can optimize reaction parameters to achieve high-yielding functionalizations with amines, alkoxides, and thiolates.

Mechanistic Rationale & Scaffold Reactivity

To master the functionalization of the pyrido[3,4-d]pyridazine system, one must understand the electronic "push-pull" dynamics that govern its reactivity[3]. The chlorine atom at the C5 position is uniquely activated for SNAr due to two synergistic structural features:

  • Ortho-Nitrogen Activation : The C5–Cl bond is directly adjacent to the pyridine nitrogen (N6). During the rate-determining nucleophilic attack, the developing negative charge in the Meisenheimer intermediate is heavily stabilized by the electronegative N6 atom[4].

  • Vinylogous Carbonyl Conjugation : The bridgehead carbon (C4a) connects the pyridine ring to the pyridazinone system. The strong electron-withdrawing effect of the C4-carbonyl extends through the conjugated system, significantly lowering the Lowest Unoccupied Molecular Orbital (LUMO) at the C5 position[5].

Because of this intense electronic activation, the rate-determining addition step is highly favored. This allows even sterically hindered amines or weak nucleophiles to react under moderate thermal conditions without the need for palladium or copper catalysis.

Reaction Parameters & Optimization

  • Solvent Selection : Polar aprotic solvents (DMSO, DMF, NMP) are mandatory. These solvents solvate the nucleophile without hydrogen-bonding (which would dampen nucleophilicity) and effectively stabilize the highly polar Meisenheimer transition state[6].

  • Base Selection :

    • Primary/Secondary Amines: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) are preferred to scavenge the generated HCl. For less reactive or sensitive amines, finely milled anhydrous K₂CO₃ is utilized to prevent competitive quaternization[6].

    • Alkoxides/Thiolates: Stronger inorganic bases like Sodium hydride (NaH) or Cesium carbonate (Cs₂CO₃) are required to pre-form the highly reactive anionic nucleophiles.

  • Temperature : Reactions typically proceed between 60 °C and 120 °C. Excessive heating (>130 °C) in the presence of trace moisture leads to the 5-hydroxy byproduct via competitive hydrolysis.

Quantitative Data Summary

The following table summarizes the optimized conditions and expected outcomes for various nucleophile classes reacting with 5-chloropyrido[3,4-d]pyridazin-4(3H)-one.

Nucleophile ClassRepresentative ReagentSolventBaseTemp (°C)Time (h)Expected Yield (%)
Primary Amines BenzylamineDMFDIPEA (2.5 eq)802–485–95
Secondary Amines MorpholineDMSOK₂CO₃ (3.0 eq)904–875–88
Hindered Amines tert-ButylamineNMPDIPEA (3.0 eq)11012–1855–70
Alkoxides Sodium MethoxideMeOHNone (Na is base)651–380–95
Thiolates ThiophenolDMFCs₂CO₃ (2.0 eq)25–501–285–98

Experimental Protocols

Protocol A: Amination via SNAr (Primary and Secondary Amines)

Objective: Synthesis of 5-amino-substituted pyrido[3,4-d]pyridazin-4(3H)-ones[2]. Causality Note: DMSO is selected as the solvent to maximize the stabilization of the polar Meisenheimer transition state, accelerating the rate-determining step.

  • Preparation : To an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, add 5-chloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 mmol, 181.6 mg).

  • Solvent & Base : Suspend the starting material in anhydrous DMSO (5.0 mL). Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 435 µL). (Note: For secondary amines prone to side reactions, substitute DIPEA with anhydrous K₂CO₃ (3.0 mmol, 414 mg)).

  • Nucleophile Addition : Add the amine nucleophile (1.2 mmol) dropwise at room temperature[6].

  • Reaction Execution : Seal the vial and heat to 80–90 °C using an aluminum heating block. Stir vigorously for 4–8 hours.

  • Workup & Isolation : Cool the mixture to room temperature. Slowly pour the reaction into 25 mL of vigorously stirring ice-cold distilled water. The product will typically precipitate as a solid.

  • Filtration : Collect the solid via vacuum filtration, wash with cold water (2 x 10 mL) to remove residual DMSO and amine salts, and dry under high vacuum at 45 °C overnight.

Protocol B: Etherification via SNAr (Alkoxides)

Objective: Synthesis of 5-alkoxy-pyrido[3,4-d]pyridazin-4(3H)-ones. Causality Note: Pre-formation of the alkoxide using NaH is critical to ensure the nucleophile is sufficiently reactive, allowing the reaction to proceed at lower temperatures and preventing competitive attack by ambient hydroxide (moisture).

  • Alkoxide Generation : In a flame-dried round-bottom flask under N₂, suspend Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol, 60 mg) in anhydrous DMF (3.0 mL). Cool to 0 °C. Slowly add the corresponding alcohol (1.5 mmol) and stir for 30 minutes until H₂ evolution ceases.

  • Electrophile Addition : Dissolve 5-chloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 mmol, 181.6 mg) in anhydrous DMF (2.0 mL) and add it dropwise to the alkoxide solution at 0 °C.

  • Reaction Execution : Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup : Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 15 mL).

  • Purification : Wash the combined organic layers with brine (3 x 10 mL) to remove DMF, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.

In-Process Controls (IPC) & Troubleshooting

To ensure a self-validating workflow, reactions must be monitored using LC-MS.

  • Validation Marker : The starting material (5-chloropyrido[3,4-d]pyridazin-4(3H)-one) exhibits a distinct 3:1 isotope pattern at m/z 182/184 due to the ³⁵Cl/³⁷Cl isotopes. The reaction is deemed complete when this isotopic signature is fully consumed and replaced by the target product mass[6].

  • Troubleshooting Hydrolysis : If a mass corresponding to [M-Cl+OH] (m/z 164) is observed, it indicates competitive hydrolysis. Ensure all solvents are strictly anhydrous and bases are stored in a desiccator.

  • Troubleshooting Incomplete Conversion : For sterically hindered amines (e.g., tert-butylamine), the rate-determining addition step is severely retarded. Increase the temperature to 110 °C and switch to NMP, which has a higher boiling point and excellent solvating power for polar transition states.

Mechanistic & Workflow Diagram

SNAr_Workflow SM 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (Electrophilic Scaffold) Nuc Nucleophile Addition (Amines, Alkoxides, Thiols) SM->Nuc Base, Polar Aprotic Solvent Meisenheimer Meisenheimer Complex (Charge delocalized to N6 & C4=O) Nuc->Meisenheimer Rate-Determining Step Elimination Chloride Elimination (Fast Step) Meisenheimer->Elimination Product 5-Substituted Target Molecule (High Yield) Elimination->Product IPC LC-MS Validation (Loss of 35Cl/37Cl isotope pattern) Product->IPC

Figure 1: Mechanistic workflow of the SNAr addition-elimination on 5-chloropyrido[3,4-d]pyridazin-4(3H)-one.

References

  • [US Patent 11,618,751 B1] "Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives." United States Patent and Trademark Office, 2023.
  • [MDPI Molecules] Van Hoof, M., et al. "Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2." Molecules, vol. 28, no. 5, 2023, p. 2132. Available at:[Link]

  • [MDPI Molecules] "Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives." Molecules, vol. 27, no. 20, 2022, p. 6995. Available at:[Link]

Sources

Application

Advanced NMR Spectroscopy Characterization Protocol for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Document Type: Technical Application Note & Methodological Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and Structural Biologists Introduction & Structural Context Pyrido[3,4-d]pyridazines represent...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Methodological Protocol Target Audience: Analytical Chemists, Medicinal Chemists, and Structural Biologists

Introduction & Structural Context

Pyrido[3,4-d]pyridazines represent a privileged class of fused bicyclic heteroaromatics, frequently utilized as core scaffolds in modern drug discovery. Derivatives of this system have demonstrated profound pharmacological utility, acting as potent NLRP3 inflammasome inhibitors[1], p38 kinase inhibitors, histamine receptor antagonists[2], and cytotoxic agents against human cancer cell lines[3].

The compound 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one presents a unique analytical challenge. The integration of an electron-withdrawing chlorine atom at the C5 position, adjacent to the bridgehead carbon (C4a), significantly perturbs the local electronic environment of the pyridine ring. Furthermore, the pyridazin-4(3H)-one moiety exhibits lactam-lactim tautomerism. Unambiguous structural elucidation requires a meticulously designed Nuclear Magnetic Resonance (NMR) protocol that leverages both 1D and 2D techniques to establish a self-validating connectivity network.

Causality in Experimental Design: The "Why"

As a Senior Application Scientist, it is critical to understand that NMR characterization is not merely a sequence of parameter inputs, but a logical deduction process where every experimental choice is driven by the molecule's physical chemistry.

  • Solvent Selection (DMSO-d6): The 3H-pyridazin-4-one motif engages in strong intermolecular hydrogen bonding, which can lead to severe line broadening and poor solubility in non-polar solvents like CDCl₃. Dimethyl sulfoxide-d6 (DMSO-d6) acts as a strong hydrogen-bond acceptor, disrupting these intermolecular networks. This stabilizes the lactam tautomer and allows the N3-H exchangeable proton to be observed as a distinct, sharp signal (typically shifted downfield to 12.0–13.0 ppm).

  • Relaxation Delays ( d1​ ): The molecule contains several quaternary carbons (C4, C4a, C5, C8a) and a quadrupolar nitrogen nucleus. A standard 1-second relaxation delay is insufficient for these carbons to return to thermal equilibrium, leading to signal attenuation. Extending the d1​ delay to 2.0–3.0 seconds ensures quantitative integration and high signal-to-noise (S/N) ratios in ¹³C spectra.

  • Self-Validating 2D NMR (HMBC): To definitively prove that the chlorine is at C5 and not C8, we rely on Heteronuclear Multiple Bond Correlation (HMBC). The scalar coupling ( 3JCH​ ) between the pyridine proton H7 and the chlorinated carbon C5 across the pyridine nitrogen (N6) provides an internal, absolute validation of regiochemistry.

Step-by-Step Experimental Protocol

Phase I: Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of highly purified 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one.

  • Dissolution: Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-d6 (100.0 atom % D). Crucial Insight: Trace water will undergo rapid chemical exchange with the N3-H proton, broadening the signal or causing it to merge with the HDO peak at 3.33 ppm.

  • Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference ( δ = 0.00 ppm).

  • Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube (e.g., Norell 509-UP), ensuring no micro-bubbles are trapped in the active volume.

Phase II: NMR Data Acquisition

Experiments should be performed on a 400 MHz or 500 MHz spectrometer equipped with a cryoprobe or a highly sensitive room-temperature broad-band probe.

NMR_Workflow A 1. Sample Prep (Anhydrous DMSO-d6) B 2. Probe Tuning & 3D Shimming A->B C 3. 1D Acquisition (1H, 13C{1H}) B->C D 4. 2D Acquisition (COSY, HSQC, HMBC) C->D E 5. Self-Validating Structure Elucidation D->E

Fig 1. Logical workflow for the comprehensive NMR characterization process.

Table 1: Optimized NMR Acquisition Parameters

ExperimentPulse SequenceSpectral Width (ppm)Scans (NS)Relaxation Delay ( d1​ )Data Points (TD)
¹H 1D zg30-2 to 1616 - 322.0 s64k
¹³C 1D zgpg30-10 to 2201024 - 20482.5 s64k
COSY cosygpqf10 (F1) x 10 (F2)41.5 s2048 x 256
HSQC hsqcedetgpsisp2.210 (F2) x 160 (F1)81.5 s1024 x 256
HMBC hmbcgplpndqf10 (F2) x 220 (F1)162.0 s2048 x 512

Note: For HMBC, the long-range coupling constant ( nJCH​ ) delay should be optimized for 8 Hz (approx. 62.5 ms).

Data Interpretation & Structural Validation

The protocol described herein is a self-validating system: the 1D spectra provide the atomic inventory, while the 2D HMBC and HSQC experiments provide the unambiguous connectivity map.

Predictive Chemical Shifts and Assignments

Table 2: Diagnostic NMR Signals for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Position¹H Shift ( δ , ppm)Multiplicity & Coupling¹³C Shift ( δ , ppm)Key HMBC Correlations ( 2J , 3J )
1 ~9.20Singlet (1H)~148.0C8a, C4a
3 (N-H) ~12.80Broad Singlet (1H)N/AC4, C4a
4 (C=O) N/AN/A~158.0N/A
4a N/AN/A~128.0N/A
5 (C-Cl) N/AN/A~132.0N/A
7 ~8.85Doublet, J≈5.5 Hz~152.0C5, C8
8 ~7.95Doublet, J≈5.5 Hz~122.0C4a, C8a, C7
8a N/AN/A~135.0N/A
Mechanistic Proof of Regiochemistry (The HMBC Network)

To definitively assign the structure and rule out isomeric impurities (such as the 8-chloro isomer), the HMBC network must be traced across the bridgehead carbons.

  • Anchoring the Pyridazine Ring: The highly deshielded H1 singlet (~9.20 ppm) will show strong 3J correlations to the bridgehead C8a and a weaker 4J or 3J to C4a. The N3-H proton will correlate to the C4 carbonyl, confirming the lactam state.

  • Anchoring the Pyridine Ring: The H8 doublet (~7.95 ppm) is diagnostic. It will show a strong 3J correlation to C4a and a 2J correlation to C8a.

  • Confirming the Chlorine Position: The H7 doublet (~8.85 ppm) will show a 3J correlation across the pyridine nitrogen to the quaternary C5 carbon (~132.0 ppm). Because C5 lacks a proton, its identity as the chlorinated carbon is internally validated by this specific HMBC cross-peak.

HMBC_Map cluster_H Protons (1H) cluster_C Carbons (13C) H1 H-1 ~9.2 ppm C4a C-4a H1->C4a 3J / 4J C8a C-8a H1->C8a 3J H7 H-7 ~8.8 ppm C5 C-5 (C-Cl) H7->C5 3J H8 H-8 ~7.9 ppm H8->C4a 3J H8->C8a 2J NH N3-H ~12.8 ppm C4 C-4 (C=O) NH->C4 2J NH->C4a 3J C1 C-1

Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) network for structural validation.

Conclusion

By strictly adhering to this optimized protocol, researchers can bypass the common pitfalls associated with the NMR characterization of fused nitrogenous heterocycles. The use of DMSO-d6 combined with extended relaxation delays and a robust 2D HMBC mapping strategy ensures that the regiochemistry of the 5-chloro substitution and the tautomeric state of the pyridazin-4(3H)-one core are established with absolute, self-validating certainty.

References

  • Title: Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives Source: US Patent 11618751B1 (Vertex Pharmaceuticals Inc.) URL: [1]

  • Title: Structure and cytotoxic properties of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and its mono- and disubstituted ethyl acetates Source: Acta Crystallographica Section C / ResearchGate URL: [Link][3]

  • Title: Pyridopyridazines (Update 2012) - Science of Synthesis Source: Thieme Connect URL: [Link][2]

Sources

Method

applications of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one in oncology drug discovery

Application Note: 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one as a Privileged Scaffold in Oncology Drug Discovery Executive Summary & Mechanistic Rationale In the landscape of targeted oncology therapeutics, fused nitrogen-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one as a Privileged Scaffold in Oncology Drug Discovery

Executive Summary & Mechanistic Rationale

In the landscape of targeted oncology therapeutics, fused nitrogen-rich heterocycles are foundational to rational drug design. While pyrido[3,4-d]pyrimidin-4(3H)-ones have been extensively documented as potent kinase and histone lysine demethylase (KDM) inhibitors[1], their clinical translation is frequently derailed by rapid in vivo clearance driven by hepatic aldehyde oxidase (AO) metabolism[2].

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one emerges as a superior bioisosteric building block. By shifting the heteroatom arrangement to a pyridazine core, the electronic distribution is fundamentally altered, effectively blocking AO-mediated oxidation while preserving the critical hydrogen-bonding network required for target engagement[2]. Furthermore, the 5-chloro substituent acts as a highly activated electrophilic handle. The electron-withdrawing nature of the fused ring system primes this position for rapid Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling, enabling late-stage diversification without degrading the core pharmacophore[3][4].

Workflow A 5-Chloropyrido[3,4-d] pyridazin-4(3H)-one (Core Scaffold) B Late-Stage Diversification (SNAr / Cross-Coupling) A->B C SAR Library Generation (Steric & Electronic Tuning) B->C D High-Throughput Screening (AlphaScreen / Kinase Assays) C->D E Lead Optimization & In Vivo Profiling D->E

Drug discovery workflow utilizing the 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one scaffold.

Protocol I: Late-Stage Diversification via SNAr

To exploit this scaffold for Structure-Activity Relationship (SAR) profiling, researchers must efficiently replace the 5-chloro group with diverse nucleophiles (e.g., anilines, aliphatic amines) that probe the solvent-exposed or allosteric pockets of oncogenic targets.

Scientist’s Note on Causality: N,N-Diisopropylethylamine (DIPEA) is utilized instead of inorganic carbonates to maintain a homogenous reaction mixture in aprotic solvents, preventing the premature aqueous hydrolysis of the 5-chloro moiety into an inactive hydroxyl derivative. Microwave irradiation is employed to rapidly drive the reaction to completion, minimizing the thermal degradation of the pyridazinone core that often occurs under prolonged conventional heating[3].

Step-by-Step Methodology:
  • Preparation: In a microwave-safe 10 mL vial, dissolve 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 eq, 0.5 mmol) in anhydrous N-Methyl-2-pyrrolidone (NMP) (3.0 mL).

  • Nucleophile Addition: Add the desired primary or secondary amine nucleophile (1.2 eq, 0.6 mmol).

  • Base Addition: Introduce DIPEA (2.5 eq, 1.25 mmol) dropwise to the stirring solution.

  • Reaction Execution: Seal the vial and subject it to microwave irradiation at 120 °C for 20 minutes.

  • Self-Validation (LC-MS): Withdraw a 5 µL aliquot, dilute in methanol, and analyze via LC-MS. Validation Checkpoint: The protocol is successful when the starting material peak—exhibiting a characteristic 3:1 35Cl/37Cl isotopic pattern—is completely replaced by the product mass (M+H) lacking the chlorine isotope signature.

  • Purification: Crash the product out by adding ice-cold water (10 mL). Filter the resulting precipitate, wash with cold water and diethyl ether, and purify via reverse-phase preparative HPLC.

Quantitative Data: SAR Profiling in Epigenetic Targets

Pyrido-pyridazinone derivatives are highly effective at targeting the JmjC domain of KDM4/5 enzymes, which are frequently overexpressed in breast, prostate, and colorectal cancers[1]. The pyridazinone core acts as a bidentate ligand, chelating the catalytic Fe(II) ion in the active site.

Table 1: Representative SAR data for 5-substituted pyrido[3,4-d]pyridazin-4(3H)-one derivatives against KDM targets and HCT116 colorectal cancer cell viability.

Compound IDSubstitution at C5 (Nucleophile)KDM4A IC50 (nM)KDM5B IC50 (nM)HCT116 Viability IC50 (µM)
Core Scaffold -Cl>10,000>10,000>50.0
Derivative A -NH-(4-fluorophenyl)45062012.5
Derivative B -NH-(1H-pyrazol-3-yl)15221.2
Derivative C -NH-(piperidine-4-yl-phenyl)8110.8

Data synthesis adapted from structural analogs evaluated in JmjC histone demethylase studies[1]. Derivative C demonstrates equipotent, nanomolar inhibition due to the piperidine ring extending into the histone peptide substrate binding channel.

Biological Application: Targeting Epigenetic Dysregulation

By inhibiting KDM4/5, these derivatives prevent the aberrant demethylation of repressive histone marks (e.g., H3K9me3). This intervention restores chromatin condensation at oncogene promoter regions, effectively silencing the transcription of cancer-driving genes[1].

Pathway KDM KDM4/5 Overexpression (Oncogenic State) H3K9 H3K9 / H3K4 Demethylation KDM->H3K9 Transcription Aberrant Oncogene Transcription H3K9->Transcription Inhibitor Pyrido-pyridazinone Derivative Inhibitor->KDM Block Chromatin Condensation Inhibitor->Block Restores

Mechanism of pyrido-pyridazinone derivatives inhibiting KDM4/5 epigenetic signaling.

Protocol II: Self-Validating AlphaScreen Assay for KDM4A

To validate the biological efficacy of the synthesized library, an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is employed.

Scientist’s Note on Causality: Because KDM4A is an α-ketoglutarate-dependent oxygenase, ascorbic acid is strictly required in the assay buffer. Ascorbate prevents the catalytic iron from oxidizing from its active Fe(II) state to the inactive Fe(III) state during the reaction. Furthermore, the assay relies on the proximity of Donor and Acceptor beads; therefore, operations must be conducted under low-light conditions to prevent premature photobleaching of the photosensitive beads.

Step-by-Step Methodology:
  • Buffer Preparation: Prepare the assay buffer containing 50 mM HEPES (pH 7.5), 0.01% Tween-20, 0.1% BSA, 10 µM Fe(II)SO4, and 100 µM L-ascorbic acid. Prepare fresh daily.

  • Compound Plating: Dispense 100 nL of the synthesized pyrido-pyridazinone derivatives (in 100% DMSO) into a 384-well ProxiPlate using an acoustic liquid handler.

  • Enzyme Addition: Add 5 µL of recombinant KDM4A enzyme (final concentration: 2 nM) to the wells. Incubate at room temperature for 15 minutes to allow compound binding.

  • Substrate Initiation: Initiate the reaction by adding 5 µL of a substrate mix containing biotinylated H3K9me3 peptide (30 nM) and α-ketoglutarate (10 µM). Incubate for 30 minutes at room temperature.

  • Bead Addition: Under subdued lighting, add 5 µL of AlphaScreen Streptavidin Donor beads and Anti-H3K9me2 Acceptor beads (final concentration: 20 µg/mL each).

  • Detection & Self-Validation: Incubate in the dark for 1 hour, then read the luminescence on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 520-620 nm).

    • Validation Checkpoint: The assay is self-validating through the calculation of the Z'-factor using DMSO (vehicle control) and a reference inhibitor (e.g., IOX1). A Z'-factor ≥ 0.6 confirms assay robustness, ensuring that the signal window is wide enough for reliable hit-calling.

References

  • [1] 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors. Journal of Medicinal Chemistry (2016). URL:[Link]

  • [3] Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters (2012). URL:[Link]

  • [4] Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. Molecules (2020). URL:[Link]

  • [2] Pyrido[3,4-d]pyrimidin-4(3H)-one metabolism mediated by aldehyde oxidase is blocked by C2-substitution. Xenobiotica (2017). URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Welcome to the Technical Support and Troubleshooting Guide for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one. This highly functionalized heterocyclic building block is critical in drug discovery and materials science, but its...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one. This highly functionalized heterocyclic building block is critical in drug discovery and materials science, but its physicochemical properties often present severe handling challenges. This guide is designed for researchers and drug development professionals to understand the causality behind these challenges and implement field-proven, self-validating protocols to overcome them.

Mechanistic Overview: The Causality of Insolubility

To effectively troubleshoot solubility, we must first understand the thermodynamic forces at play. The insolubility of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one in standard organic solvents (e.g., dichloromethane, ethyl acetate, tetrahydrofuran) is not a failure of the solvent, but rather a consequence of the molecule's exceptionally high crystal lattice energy .

This high lattice energy is driven by two synergistic structural features:

  • Planar Rigidity & π−π Stacking: The fused pyrido[3,4-d]pyridazine core is highly planar and electron-deficient, promoting dense, parallel π−π stacking interactions in the solid state[1].

  • Lactam Hydrogen-Bonding Networks: The 4(3H)-one motif acts simultaneously as a strong hydrogen bond donor (N-H) and acceptor (C=O). In the solid state, lactams form robust intermolecular dimers or infinite hydrogen-bonded chains[2][3].

Because the energy required to break these intermolecular bonds (lattice energy) far exceeds the energy released upon interaction with most organic solvents (solvation energy), the compound remains an insoluble solid. Analogous pyrido-pyridazine derivatives frequently exhibit thermodynamic solubility limits below 5 μ M unless specific solubilizing strategies are employed[4][5].

Frequently Asked Questions (FAQs)

Q: Why does the compound crash out of solution when I cool my reaction mixture, even if it dissolved at reflux? A: This is a classic thermodynamic solubility issue. At elevated temperatures, the thermal kinetic energy temporarily overcomes the lattice energy. However, upon cooling, the strong lactam-lactam hydrogen bonds and π−π stacking rapidly re-establish themselves, causing the compound to precipitate. To maintain solubility at room temperature, you must use a solvent capable of permanently disrupting these interactions (e.g., strong H-bond acceptors) or chemically alter the molecule.

Q: I need to run an SN​Ar or cross-coupling reaction at the 5-chloro position, but the material won't dissolve in standard reaction solvents (THF, Dioxane, Toluene). What is the best approach? A: You must utilize Chemical Derivatization . By temporarily protecting the lactam nitrogen (e.g., with a SEM, BOM, or Boc group), you eliminate the N-H hydrogen bond donor and introduce a bulky, lipophilic moiety that physically forces the planar rings apart, disrupting π−π stacking. This will immediately render the compound highly soluble in standard organic solvents.

Q: Which solvents should I prioritize for preparing stock solutions for biological assays or NMR? A: Avoid ethereal or halogenated solvents. Prioritize highly polar aprotic solvents with strong hydrogen-bond acceptor properties, such as DMSO or NMP. If the compound remains stubborn, the addition of 1-2% of a fluorinated co-solvent (like TFA or HFIP) can act as a hydrogen-bond disruptor to force solvation.

Data Presentation: Solvent Selection Matrix

When chemical derivatization is not an option (e.g., for analytical testing), solvent selection must be strictly optimized. The table below summarizes the quantitative and qualitative parameters for solubilizing rigid lactam heterocycles.

SolventDielectric Constant ( ϵ )H-Bond Acceptor CapacityExpected Solubility ProfileRecommended Application
Hexanes / Toluene 1.9 / 2.4NoneInsoluble (< 0.1 mg/mL)Anti-solvent for precipitation/crystallization.
DCM / Chloroform 8.9 / 4.8Very WeakPoor (< 1 mg/mL)Not recommended for unmodified compound.
THF / Dioxane 7.5 / 2.2ModeratePoor to ModerateRequires heating; compound will crash upon cooling.
DMF / NMP 36.7 / 32.2StrongGood (10 - 50 mg/mL)High-temperature reactions; stock solutions.
DMSO 46.7Very StrongExcellent (> 50 mg/mL)NMR ( DMSO−d6​ ), biological assay stock solutions.
HFIP 16.7Strong (Donor)ExcellentDisrupts H-bond networks; use as a 1-5% co-solvent.

Experimental Protocols

Protocol A: Solvent-Mediated Solubilization (For Analytical/Stock Solutions)

Use this protocol when the unmodified structure must be preserved.

  • Weighing: Accurately weigh 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one into a glass vial.

  • Solvent Addition: Add anhydrous DMSO or NMP to achieve a target concentration of 10-20 mM.

  • Thermal Disruption: Heat the vial in a water/oil bath at 60°C for 15 minutes.

  • Acoustic Cavitation (Sonication): Transfer the warm vial to an ultrasonic bath for 10 minutes. The localized high pressure and temperature from cavitation bubbles will physically break apart micro-crystalline aggregates.

  • Self-Validation Check: Hold the vial up to a light source. The solution must be completely optically clear with no Tyndall effect (light scattering). If turbidity persists, add 2% v/v HFIP or TFA, vortex, and re-sonicate.

Protocol B: Chemical Solubilization via SEM-Protection (For Synthetic Workflows)

Use this protocol to permanently solubilize the core for downstream cross-coupling or substitution reactions.

Rationale: Installing a 2-(trimethylsilyl)ethoxymethyl (SEM) group on the lactam nitrogen breaks the H-bond donor and adds a flexible lipophilic tail, drastically lowering lattice energy.

  • Preparation: Suspend 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 eq) in anhydrous DMF (0.2 M) under an inert argon atmosphere. Cool the suspension to 0°C.

  • Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in small portions.

    • Self-Validation Check 1: You must observe immediate bubbling (evolution of H2​ gas). This visual cue confirms the hydride is active and the lactam N-H is successfully deprotonated. The suspension will begin to clear as the sodium salt forms.

  • Alkylation: Stir at 0°C for 30 minutes, then dropwise add SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride, 1.1 eq). Allow the reaction to warm to room temperature over 2 hours.

  • Reaction Monitoring:

    • Self-Validation Check 2: Analyze the mixture via TLC (1:1 EtOAc/Hexanes). The starting material will remain on the baseline ( Rf​=0.0 ), while the successful SEM-protected product will migrate rapidly as a highly UV-active spot ( Rf​≈0.6−0.8 ). This confirms the loss of the polar N-H group.

  • Workup: Quench the reaction carefully with saturated aqueous NH4​Cl . Extract the aqueous layer 3x with Ethyl Acetate. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate. The resulting protected intermediate will now be highly soluble in DCM, THF, and Toluene for your downstream reactions.

Workflow Visualization

The following decision tree illustrates the logical troubleshooting path based on your experimental goals.

Workflow Start 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (Insoluble Solid) Goal Identify Downstream Application Start->Goal Analytical Analytical / Stock Solution (NMR, Assays) Goal->Analytical Synthetic Synthetic Modification (Cross-Coupling, SNAr) Goal->Synthetic Solvent Use Strong H-Bond Acceptors (DMSO, NMP, HFIP) Analytical->Solvent Protect Chemical Derivatization (N-Protection: SEM, BOM) Synthetic->Protect Heat Apply Heat & Sonication (50-60°C) Solvent->Heat React Perform Reaction in Standard Solvents (THF, DCM) Protect->React

Caption: Logical workflow for troubleshooting pyrido-pyridazine solubility based on downstream applications.

References

  • A Technical Guide to the Solubility of 4-Methoxy-1,5-naphthyridine in Organic Solvents BenchChem
  • Pharmaceutical solvates, hydrates and amorphous forms: A special issue Ovid
  • Caprolactam Cocrystals: Bridging Virtual Screening to Experimental Solid-State Forms and Stability ACS Public
  • Diverse, Potent, and Efficacious Inhibitors That Target the EED Subunit of the Polycomb Repressive Complex 2 Methyltransferase ACS Public
  • US11618751B1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as NLRP3 derivatives Google P

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Welcome to the technical support center for the synthesis of 5-Chloropyrido[3,a]pyridazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenge...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 5-Chloropyrido[3,a]pyridazin-4(3H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic compound. The following information is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My overall yield for the synthesis of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is consistently low. What are the most likely causes and how can I improve it?

Low yields in this multi-step synthesis can often be attributed to issues in either the initial cyclization to form the pyridopyridazinone core or the subsequent chlorination step. A systematic approach to troubleshooting is recommended.

Step 1: Verify the Purity of Your Starting Materials

The quality of your initial reagents is paramount. For the likely two-step synthesis of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one, this typically involves the cyclization of a pyridine-3,4-dicarboxylic acid derivative with hydrazine, followed by chlorination.

  • Pyridine-3,4-dicarboxylic acid or its anhydride/ester: Ensure this starting material is free from isomers and other impurities. The presence of other pyridine dicarboxylic acid isomers will lead to the formation of undesired isomeric pyridopyridazinones that can be difficult to separate.

  • Hydrazine (hydrate or anhydrous): Use fresh, high-quality hydrazine. Hydrazine can decompose over time, leading to incomplete cyclization.

Step 2: Optimize the Cyclization Reaction

The formation of the pyrido[3,4-d]pyridazin-4(3H)-one core is a critical step. Incomplete reaction or side product formation here will impact the overall yield.

  • Reaction Temperature and Time: The cyclization reaction with hydrazine typically requires heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature. Insufficient heating may lead to an incomplete reaction, while excessive heat can cause decomposition.

  • Solvent Selection: The choice of solvent can influence the solubility of reactants and the reaction rate. Protic solvents like ethanol or n-butanol are often used for this type of condensation.

Step 3: Refine the Chlorination Step

The conversion of the hydroxyl group of the pyridopyridazinone to the chloride is a common point of yield loss.

  • Chlorinating Agent: Phosphorous oxychloride (POCl₃) is a common and effective chlorinating agent for this transformation. The use of a POCl₃/PCl₅ mixture can also be employed for more robust chlorination.[1]

  • Reaction Conditions: This reaction is often performed at elevated temperatures. A solvent-free approach, heating the substrate with POCl₃ in a sealed reactor, can be highly efficient and simplify work-up.[2] The addition of a base, such as pyridine or diisopropylethylamine (DIPEA), can also facilitate the reaction.[3][4][5]

  • Work-up Procedure: Quenching the reaction mixture containing excess POCl₃ must be done carefully by slowly adding it to ice water to avoid a violent exothermic reaction. The pH of the aqueous solution should then be carefully adjusted to precipitate the product.

Troubleshooting Guide: Specific Issues

Issue 1: Formation of Multiple Products in the Cyclization Step

Question: My TLC analysis of the cyclization reaction shows multiple spots, and my NMR of the crude product is complex. What could be happening?

Answer:

The formation of multiple products during the cyclization of a pyridine-3,4-dicarboxylic acid derivative with hydrazine can be due to several factors:

  • Isomeric Starting Material: As mentioned, the presence of other pyridine dicarboxylic acid isomers in your starting material is a primary suspect.

  • Incomplete Cyclization: One of the spots on your TLC may be unreacted starting material or a partially reacted intermediate.

  • Side Reactions: At high temperatures, side reactions such as decarboxylation of the starting material can occur.

Solutions:

  • Confirm Starting Material Purity: Use techniques like NMR and mass spectrometry to confirm the purity and identity of your pyridine-3,4-dicarboxylic acid derivative.

  • Optimize Reaction Conditions:

    • Temperature: Screen a range of temperatures to find the optimal balance between reaction rate and side product formation.

    • Reaction Time: Monitor the reaction by TLC to avoid prolonged heating after the reaction is complete.

  • Purification: If multiple products are unavoidable, careful column chromatography may be necessary to isolate the desired pyrido[3,4-d]pyridazin-4(3H)-one intermediate.

Issue 2: The Chlorination Reaction is Stagnant or Incomplete

Question: After refluxing my pyrido[3,4-d]pyridazin-4(3H)-one with POCl₃ for several hours, TLC analysis still shows a significant amount of starting material. How can I drive the reaction to completion?

Answer:

Incomplete chlorination can be a common issue, especially with heterocyclic systems.

Potential Causes and Solutions:

  • Insufficient Reagent: Ensure you are using a sufficient excess of POCl₃. While equimolar conditions can work in a sealed system[2], a larger excess (5-10 equivalents) is common for benchtop synthesis.

  • Low Reaction Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. If you are using a solvent, ensure it has a high enough boiling point. For solvent-free conditions, consider increasing the reaction temperature.

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the pyridazinone oxygen, making the phosphorylation by POCl₃ (the initial step in the chlorination mechanism) less favorable.

Strategies to Improve Conversion:

  • Increase Temperature: Carefully increase the reaction temperature while monitoring for any signs of decomposition.

  • Add a Catalyst/Base: The addition of a tertiary amine base like pyridine or DIPEA can catalyze the reaction.[3][4][5] These bases can act as nucleophilic catalysts, forming a more reactive intermediate with POCl₃.

  • Use a Stronger Chlorinating Agent: A mixture of POCl₃ and phosphorus pentachloride (PCl₅) can be more effective for difficult chlorinations.[1]

  • Solvent-Free Conditions: Heating the substrate directly in POCl₃ without a co-solvent can increase the effective concentration of the reagents and drive the reaction to completion.[2]

Issue 3: Difficulty in Purifying the Final Product

Question: My crude 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a dark, oily solid, and I'm having trouble purifying it by recrystallization or column chromatography. What are some effective purification strategies?

Answer:

Purification of chlorinated nitrogen-containing heterocycles can be challenging due to their potential for decomposition and their polarity.

Purification Strategies:

  • Recrystallization: This is often the most effective method for removing minor impurities. The choice of solvent is critical.

    • Solvent Screening: Test a range of solvents and solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes, dichloromethane/hexanes) to find one where your product has good solubility at high temperatures and poor solubility at room temperature or below.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a viable option.

    • Eluent System: Start with a non-polar eluent and gradually increase the polarity. A common eluent system for this type of compound is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • Tailing: The basic nitrogen atoms in your compound can interact with the acidic silica gel, leading to tailing of the product spot. To mitigate this, you can add a small amount of a basic modifier like triethylamine (0.1-1%) to your eluent system.

  • Aqueous Washes: During the work-up, you can use aqueous washes to remove certain impurities.

    • Acidic Wash: A wash with a dilute acid (e.g., 1M HCl) can remove basic impurities.

    • Basic Wash: A wash with a weak base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.

Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous heterocyclic systems and should be adapted and optimized for your specific experimental setup.

Protocol 1: Synthesis of Pyrido[3,4-d]pyridazin-4(3H)-one

This protocol is based on the cyclization of a pyridine-3,4-dicarboxylic acid derivative with hydrazine.

Materials:

  • Pyridine-3,4-dicarboxylic acid (or its anhydride/ester)

  • Hydrazine hydrate

  • Ethanol (or n-butanol)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve pyridine-3,4-dicarboxylic acid (1 equivalent) in ethanol.

  • Add hydrazine hydrate (1.1-1.5 equivalents) dropwise to the solution.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically 4-12 hours), cool the mixture to room temperature.

  • The product may precipitate out of solution upon cooling. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization.

Protocol 2: Synthesis of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

This protocol describes the chlorination of the pyridopyridazinone intermediate using phosphorous oxychloride.

Materials:

  • Pyrido[3,4-d]pyridazin-4(3H)-one

  • Phosphorous oxychloride (POCl₃)

  • Pyridine (optional, as a catalyst)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, add pyrido[3,4-d]pyridazin-4(3H)-one (1 equivalent).

  • Add phosphorous oxychloride (5-10 equivalents) to the flask. A catalytic amount of pyridine can also be added at this stage.

  • Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-6 hours), cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • The crude product can be purified by recrystallization or column chromatography as described in the troubleshooting section.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one Synthesis

Problem Potential Cause Recommended Solution
Low Yield in Cyclization Impure starting materialsVerify purity of pyridine-3,4-dicarboxylic acid derivative and hydrazine using NMR and/or mass spectrometry.
Incomplete reactionIncrease reaction temperature and/or time. Monitor by TLC.
Side reactionsOptimize temperature to minimize decomposition.
Low Yield in Chlorination Incomplete reactionIncrease reaction temperature, use a larger excess of POCl₃, or add a catalytic amount of a base like pyridine.
Difficult work-upEnsure complete precipitation of the product by careful pH adjustment during quenching.
Product decompositionAvoid excessively high temperatures during the reaction and work-up.

Visualization of Workflow and Logic

Troubleshooting Workflow for Low Yield

TroubleshootingWorkflow start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify_sm Purify Starting Materials purity_ok->purify_sm No optimize_cyclization Optimize Cyclization Step purity_ok->optimize_cyclization Yes purify_sm->check_purity cyclization_yield Cyclization Yield Improved? optimize_cyclization->cyclization_yield optimize_chlorination Optimize Chlorination Step cyclization_yield->optimize_chlorination Yes cyclization_yield->optimize_chlorination No, Proceed to Next Step chlorination_yield Chlorination Yield Improved? optimize_chlorination->chlorination_yield purification_issues Investigate Purification and Work-up chlorination_yield->purification_issues No success Yield Improved chlorination_yield->success Yes purification_issues->success

Caption: A systematic workflow for troubleshooting low yield.

Key Reaction Steps and Influencing Factors

ReactionFactors cluster_cyclization Cyclization Step cluster_chlorination Chlorination Step Cyclization Pyrido[3,4-d]pyridazin-4(3H)-one Formation Purity of Starting Materials Temperature Reaction Time Solvent Chlorination 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one Formation Chlorinating Agent (POCl₃) Temperature Catalyst/Base Work-up Procedure Cyclization->Chlorination Intermediate Yield Overall Yield Chlorination->Yield

Caption: Key steps and factors influencing the synthesis.

References

  • Synthesis, Characterisation and Biological Evaluation of Pyridazine Derivatives. Journal of Chemical and Pharmaceutical Research, 2016, 8(8):725-732. [Link]

  • Eynde, J. J. V., & Huisman, M. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Organics, 3(4), 425-453. [Link]

  • Ye, W., et al. (2011). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 16(5), 4096-4105. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? ResearchGate. [Link]

  • POCl3-PCl5 mixture: A robust chlorinating agent. Journal of the Indian Chemical Society. [Link]

  • O'Brien, P., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661. [Link]

Sources

Troubleshooting

reducing byproduct impurities during 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one crystallization

Welcome to the Technical Support Center for Heterocyclic Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Process Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic challenges associated with the purification of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one .

Due to the highly activated nature of the pyrido-pyridazine scaffold and its robust hydrogen-bonding network, standard precipitation techniques often fail, leading to hydrolysis, solvate entrapment, and regioisomeric carryover. This guide provides field-proven, mechanistically grounded solutions to isolate highly pure material.

Process Visualization: Optimized Crystallization Workflow

Workflow Start Crude 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (Contains Hydrolysis & Regioisomer Impurities) Dissolve Anhydrous Dissolution (THF/Toluene, KF < 0.1%, 70°C) Start->Dissolve Filter Hot Filtration (Removes Insoluble Dimers/Salts) Dissolve->Filter Cool Controlled Cooling (0.2 - 0.5°C/min to 55°C) Filter->Cool Seed Metastable Seeding (1% w/w Pure 5-Chloro Crystals) Cool->Seed Age Isothermal Aging & Final Cooling (Hold at 5°C to exclude 8-Chloro Isomer) Seed->Age Isolate Isolation & Vacuum Drying (Yields >99% Pure Product) Age->Isolate

Optimized anhydrous crystallization workflow for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one.

Troubleshooting & FAQs: Resolving Specific Impurities

Q1: Why am I seeing a significant 5-hydroxy impurity (Mass -34.5 Da) during crystallization, and how do I prevent it? Causality: The 5-chloro position on the pyrido[3,4-d]pyridazine scaffold is highly activated toward nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the fused pyridine and pyridazine rings makes this carbon highly electrophilic[1]. If you are using aqueous solvents (like aqueous ethanol) at elevated temperatures for dissolution, water acts as a nucleophile, displacing the chloride to yield 5-hydroxypyrido[3,4-d]pyridazin-4(3H)-one[2]. Solution: Switch to a strictly anhydrous binary solvent system (e.g., anhydrous THF and Toluene). Implement a strict Karl Fischer (KF) titration limit of < 0.1% w/w water before heating the batch.

Q2: My HPLC shows a closely eluting peak with the identical mass. How do I purge this regioisomer? Causality: The synthesis of aza-phthalazines via hydrazine condensation with unsymmetrical pyridine-dicarboxylic acid precursors inherently yields a mixture of 5-chloro and 8-chloro regioisomers[3]. Because their molecular weights and polarities are nearly identical, kinetic precipitation will co-precipitate both. Solution: Exploit their differential crystal lattice energies through a slow, seeded cooling crystallization. The 5-chloro isomer has a steeper solubility curve in THF/Toluene. By cooling the solution slowly into its metastable zone and introducing pure 5-chloro seed crystals, you force the thermodynamic growth of the 5-chloro lattice. The 8-chloro isomer is structurally excluded from this specific lattice and remains purged in the mother liquor.

Q3: The isolated crystals contain high levels of residual DMF (or DMSO) that won't disappear even after 48 hours of vacuum drying. How do I break this solvate? Causality: The pyridazinone ring contains a lactam-like motif (NH-C=O) that acts as a robust hydrogen-bond donor and acceptor[4]. Highly polar aprotic solvents like DMF form stable hydrogen-bonded solvates within the crystal lattice. The thermal energy required to break these hydrogen bonds and vaporize the solvent under vacuum often exceeds the thermal degradation point of the API. Solution: Do not rely on thermal drying. Instead, perform a solvent-mediated phase transition (reslurry). Suspend the solvated crystals in a solvent that has a high affinity for DMF but poor solvating power for the heterocycle (e.g., a 9:1 mixture of Ethyl Acetate/Heptane). Stirring at 40°C for 4 hours provides the thermodynamic sink needed to pull DMF into the bulk solvent while the active compound recrystallizes solvent-free.

Quantitative Data for Process Optimization

To ensure reproducibility and prevent byproduct formation, adhere to the following thermodynamic and kinetic boundaries during your workflow.

ParameterTarget RangeMechanistic Rationale
Water Content (KF) < 0.1% w/wPrevents SNAr hydrolysis of the highly activated 5-chloro group.
Dissolution Temp 65°C – 70°CMaximizes solubility in THF/Toluene without triggering thermal degradation.
Cooling Rate 0.2°C – 0.5°C/minPrevents rapid secondary nucleation and bulk solvent entrapment.
Seeding Temperature 50°C – 55°CEnsures crystallization initiates purely within the metastable zone.
8-Chloro Impurity Limit < 0.5% a/aAchieved via selective lattice integration during isothermal aging.

Step-by-Step Methodology: Anhydrous Seeded Crystallization

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specified In-Process Control (IPC) is met.

Step 1: Anhydrous Dissolution

  • Charge the crude 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one into a dry, nitrogen-purged reactor.

  • Add a 1:1 (v/v) mixture of anhydrous Tetrahydrofuran (THF) and Toluene (10 volumes relative to crude mass).

  • IPC Check: Sample the slurry for Karl Fischer titration. Ensure water content is < 0.1%.

  • Heat the mixture to 70°C under moderate agitation until complete dissolution is achieved.

Step 2: Hot Filtration and Clarification

  • Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a secondary clean, dry reactor.

  • Causality Note: This removes insoluble hydrazine dimers and inorganic salts that can act as unselective nucleation sites, which would otherwise cause the 8-chloro regioisomer to crash out prematurely.

Step 3: Controlled Cooling and Seeding

  • Program the reactor jacket to cool the clarified solution from 70°C to 55°C at a strict rate of 0.5°C/min.

  • Upon reaching 55°C, hold the temperature isothermally.

  • Charge 1% w/w of highly pure (>99.5%) 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one seed crystals.

  • IPC Check: Observe the reactor for 30 minutes. A thin, uniform cloudiness should develop, confirming successful nucleation without bulk crashing.

Step 4: Aging and Isolation

  • Cool the seeded slurry from 55°C to 5°C at a rate of 0.2°C/min.

  • Age the slurry isothermally at 5°C for 4 hours to maximize yield while keeping the 8-chloro isomer dissolved in the THF/Toluene mother liquor.

  • Filter the slurry under a nitrogen blanket. Wash the wet cake with 2 volumes of cold (5°C) anhydrous Toluene.

  • Dry the isolated solid in a vacuum oven at 40°C until constant weight is achieved.

References

  • Access to Phenolic Pyridopyridazinones and Phthalazinones Using THP Ether-Directed Ortho Lithiation | Organic Process Research & Development. ACS Publications.2

  • 8-Substituted Pyrido[3,4-d]pyrimidin-4(3H)-one Derivatives As Potent, Cell Permeable, KDM4 (JMJD2) and KDM5 (JARID1) Histone Lysine Demethylase Inhibitors | Journal of Medicinal Chemistry. ACS Publications.1

  • Exploration of Pyrido[3,4-d]pyrimidines as Antagonists of the Human Chemokine Receptor CXCR2. National Institutes of Health (NIH).3

  • The pyridazine heterocycle in molecular recognition and drug discovery. National Institutes of Health (NIH).4

Sources

Optimization

Technical Support Center: Strategies for Overcoming Steric Hindrance in the Functionalization of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

Welcome to the technical support center for the functionalization of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are workin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the functionalization of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic scaffold. The pyridopyridazinone core is of significant interest in medicinal chemistry, and understanding how to navigate its synthetic challenges is crucial for the successful development of novel therapeutics.[1] This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common hurdles encountered during the chemical modification of this molecule, with a particular focus on overcoming steric hindrance at the C5 position.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions and challenges faced when attempting to functionalize the 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one core.

Q1: Why is functionalization at the C5 position of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one so challenging?

The primary challenge arises from a combination of electronic and steric factors. The pyridopyridazinone ring system has a complex electronic nature due to the presence of multiple nitrogen atoms and the carbonyl group.[2] While the chlorine at C5 is on an electron-deficient ring system, making it susceptible to nucleophilic attack, steric hindrance from the adjacent fused pyridine ring and the pyridazinone moiety can significantly impede the approach of incoming nucleophiles or catalyst complexes.[3][4]

Q2: I am observing low to no yield in my nucleophilic aromatic substitution (SNAr) reactions. What are the likely causes?

Low yields in SNAr reactions on this scaffold can often be attributed to:

  • Insufficient activation of the aromatic ring: While the pyridazine ring is electron-deficient, the reaction may still require harsh conditions to proceed.

  • Poor leaving group ability of chloride: Compared to fluoride, chloride is a less effective leaving group in many SNAr reactions.[3]

  • Steric hindrance: Bulky nucleophiles will struggle to approach the C5 position.

  • Decomposition of starting material: The reaction conditions might be too harsh, leading to degradation of the sensitive heterocyclic core.

  • Competitive N-alkylation: The pyridazinone nitrogen is a potential site for alkylation, leading to undesired side products.[5][6]

Q3: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) is not working. What should I check first?

For cross-coupling reactions, the catalyst system is paramount.[7] If you are experiencing issues, consider the following:

  • Ligand choice: Standard ligands like PPh₃ are often ineffective for sterically hindered substrates. You will likely need bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9]

  • Palladium precatalyst: Ensure your palladium source is active and that the catalyst is forming correctly in situ.

  • Base selection: The choice of base is critical and can significantly impact the reaction outcome. Weaker bases may not be sufficient to promote transmetalation.[8]

  • Solvent and temperature: These parameters influence the solubility of reactants and the stability and activity of the catalyst.

Q4: How do I prevent N-alkylation of the pyridazinone ring during my functionalization attempts?

N-alkylation is a common side reaction.[5][6] To minimize this, consider:

  • Protecting the N-H group: While this adds extra steps, it can be the most effective strategy.

  • Careful choice of base and solvent: The regioselectivity of alkylation can be influenced by these factors.[5] For instance, using a non-nucleophilic base might be beneficial.

  • Reaction temperature: Lowering the reaction temperature may favor the desired C-functionalization over N-alkylation.

II. Troubleshooting Guides

This section provides more detailed, step-by-step guidance for troubleshooting specific reaction types.

Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

SNAr reactions are a common first approach for functionalizing chloro-heterocycles. However, steric hindrance can be a major obstacle.

Problem: Low or no conversion of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one with a desired nucleophile.

Troubleshooting Workflow:

sn_ar_troubleshooting start Low/No S_NAr Yield check_nucleophile Assess Nucleophile Steric Bulk start->check_nucleophile Initial Assessment increase_temp Increase Reaction Temperature check_nucleophile->increase_temp If nucleophile is not excessively bulky success Successful Functionalization check_nucleophile->success If issue is resolved with a less bulky nucleophile change_solvent Switch to a High-Boiling Point Polar Aprotic Solvent (e.g., DMSO, NMP) increase_temp->change_solvent If still no reaction stronger_base Use a Stronger, Non-nucleophilic Base (e.g., NaH, KHMDS) microwave Consider Microwave Irradiation stronger_base->microwave For difficult cases change_solvent->stronger_base If yield is still low microwave->success suzuki_troubleshooting start Low Suzuki Coupling Yield catalyst_system Evaluate Catalyst System (Ligand & Precursor) start->catalyst_system base_solvent Optimize Base and Solvent start->base_solvent boronic_acid Check Boronic Acid/Ester Stability start->boronic_acid ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos, RuPhos, NHCs) catalyst_system->ligand base Screen Bases (K3PO4, Cs2CO3, K2CO3) base_solvent->base solvent Test Different Solvents (e.g., Dioxane, Toluene, THF/H2O) base_solvent->solvent ester Use Boronic Ester (e.g., pinacol) instead of acid boronic_acid->ester success Improved Yield ligand->success base->success solvent->success ester->success

Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.

Detailed Steps & Explanations:

  • Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Pd(PPh₃)₄ are often ineffective for hindered substrates. [8] * Recommendation: Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands promote the formation of a highly reactive, coordinatively unsaturated palladium(0) species, which is necessary for the oxidative addition of the less reactive aryl chloride. [8][10]N-heterocyclic carbene (NHC) ligands are also excellent choices for coupling hindered substrates. [8]

  • Base Selection: The base activates the boronic acid for transmetalation.

    • Recommendation: Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective. The presence of a small amount of water can sometimes be beneficial when using these bases. [8]

  • Solvent Selection: The solvent affects the solubility of reactants and the stability of the catalytic species.

    • Recommendation: Anhydrous solvents like dioxane or toluene are commonly used. For some systems, a mixture of an organic solvent and water (e.g., THF/H₂O) can be advantageous.

  • Boronic Acid vs. Ester: If you observe significant protodeboronation (replacement of the boronic acid group with a hydrogen), consider using the corresponding boronic ester (e.g., pinacol ester). These are often more stable under the reaction conditions.

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Heteroaryl Chlorides

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Common and effective sources of Pd(0).
Ligand SPhos, XPhos, RuPhos, PEPPSI-IPrBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination. [7][8][10]
Base K₃PO₄, Cs₂CO₃Moderately strong bases that effectively promote transmetalation without causing significant side reactions. [8]
Solvent Dioxane, Toluene, 2-MeTHFAnhydrous, higher-boiling point solvents that are compatible with the catalyst system.
Temperature 80-110 °CSufficient to drive the reaction without causing decomposition.
Guide 3: Buchwald-Hartwig Amination

This reaction is a go-to method for forming C-N bonds, and its development has been heavily focused on overcoming the challenges of unreactive or sterically hindered substrates. [9][11] Problem: Low conversion or catalyst deactivation in the amination of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one.

Troubleshooting Workflow:

buchwald_troubleshooting start Low Amination Yield ligand_choice Select Appropriate Ligand start->ligand_choice base_choice Optimize Base start->base_choice amine_scope Consider Amine Reactivity start->amine_scope bulky_phosphine Use Bulky Dialkylbiaryl Phosphines (e.g., XPhos, BrettPhos) ligand_choice->bulky_phosphine strong_base Employ a Strong, Non-nucleophilic Base (e.g., NaOtBu, LHMDS) base_choice->strong_base primary_secondary Primary amines are generally more reactive than secondary amines amine_scope->primary_secondary success Successful C-N Coupling bulky_phosphine->success strong_base->success primary_secondary->success

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

Detailed Steps & Explanations:

  • Ligand Selection: The success of the Buchwald-Hartwig amination of aryl chlorides is highly dependent on the ligand.

    • Recommendation: Use bulky, electron-rich dialkylbiaryl phosphine ligands. Ligands like XPhos and BrettPhos are specifically designed for challenging couplings. [9]These ligands favor the formation of the monoligated palladium species, which is highly active in the catalytic cycle. [9]

  • Base Selection: A strong, non-nucleophilic base is typically required.

    • Recommendation: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these reactions. Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent option.

  • Amine Scope: The nature of the amine can influence the reaction.

    • General Trend: Primary amines are generally more reactive than secondary amines. Very bulky secondary amines can be particularly challenging coupling partners.

Table 2: Recommended Conditions for Buchwald-Hartwig Amination of Sterically Hindered Heteroaryl Chlorides

ComponentRecommendationRationale
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Standard and reliable palladium sources.
Ligand XPhos, BrettPhos, RuPhosState-of-the-art ligands for challenging C-N couplings. [9]
Base NaOtBu, LHMDS, K₃PO₄Strong, non-nucleophilic bases are generally required.
Solvent Toluene, Dioxane, t-BuOHAnhydrous solvents that are compatible with the strong bases used.
Temperature 80-110 °CTo ensure a reasonable reaction rate.

III. Concluding Remarks

The functionalization of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one presents a significant synthetic challenge, primarily due to steric hindrance at the C5 position. However, by leveraging modern catalytic systems and carefully optimizing reaction conditions, these hurdles can be overcome. The key to success lies in the rational selection of bulky, electron-rich ligands for cross-coupling reactions and the judicious choice of solvents and bases to promote the desired reactivity while minimizing side reactions. This guide provides a starting point for troubleshooting and optimization, and we encourage researchers to systematically explore the reaction parameters to achieve their desired synthetic outcomes.

IV. References

  • Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem. Available from:

  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem. Available from:

  • Synthesis of Functionalized Pyridazines from 1,2-Diaza-1,3-butadienes - ResearchGate. Available from:

  • Application Notes and Protocols for N-Alkylation of Pyridazinones - Benchchem. Available from:

  • Buchwald–Hartwig amination - Wikipedia. Available from:

  • Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes - Sigma-Aldrich. Available from:

  • Polysubstituted Pyridazinones from Sequential Nucleophilic Substitution Reactions of Tetrafluoropyridazine | The Journal of Organic Chemistry - ACS Publications. Available from:

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. Available from:

  • Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF - ResearchGate. Available from:

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions - ResearchGate. Available from:

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. Available from:

  • Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Available from:

  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines - PMC. Available from:

  • Synthesis of pyridazines - Organic Chemistry Portal. Available from:

  • Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing). Available from:

  • Solvent-Free Buchwald–Hartwig Amination of Heteroaryl Chlorides by N-Heterocyclic Carbene–Palladium Complex (SIPr) Ph2 Pd(cin)Cl at Room Temperature - ACS Publications. Available from:

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. Available from:

  • Comparison of catalysts for Suzuki coupling in heterocyclic synthesis - Benchchem. Available from:

  • Buchwald-Hartwig Amination of Coordinating Heterocycles Enabled by Large-but-Flexible Pd-BIAN-NHC Catalysts - PubMed - NIH. Available from:

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. - ResearchGate. Available from:

  • Nucleophilic aromatic substitution - Wikipedia. Available from:

  • Product Class 8: Pyridazines. Available from:

  • Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles 1185 - WUR eDepot. Available from:

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. Available from:

  • Three successive and regiocontroled palladium cross-coupling reactions to easily synthesize novel series of 2,4,6-tris(het)aryl pyrido[1′,2′:1,5]pyrazolo[3,4-d]pyrimidines - RSC Publishing. Available from:

  • A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. - ResearchGate. Available from:

  • a sca old for the synthesis of highly functionalised heterocycles - Durham E-Theses. Available from:

  • Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. Available from:

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available from:

  • Impact of Cross-Coupling Reactions in Drug Discovery and Development - MDPI. Available from:

  • ChemInform Abstract: Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. - ResearchGate. Available from:

  • Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions - BORIS Portal. Available from:

  • Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra - PubMed. Available from:

  • Organic Chemistry: Current Research | Volume 13, Issue 4 | 2024 - Longdom Publishing. Available from:

  • Steric hindrance-enforced distortion as a general strategy for the design of fluorescence “turn-on” cyanide probes - Chemical Communications (RSC Publishing). Available from:

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Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one vs. 1,4-Phthalazinedione

Executive Summary In advanced organic synthesis and drug development, nitrogen-rich bicyclic heterocycles serve drastically different roles depending on their electronic architecture. 5-Chloropyrido[3,4-d]pyridazin-4(3H)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In advanced organic synthesis and drug development, nitrogen-rich bicyclic heterocycles serve drastically different roles depending on their electronic architecture. 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a highly stable, electron-deficient scaffold prized in medicinal chemistry for its predictable regioselective functionalization. In stark contrast, 1,4-phthalazinedione (a diazaquinone) is a transient, hyper-reactive intermediate renowned for its extreme potency as a dienophile in cycloadditions and its role as the oxidative trigger in chemiluminescent systems. This guide objectively compares their chemical reactivity, underlying mechanistic causality, and practical laboratory applications.

Mechanistic Reactivity Profiles & Causality

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one: The Electrophilic Scaffold

This compound features a fused pyrido-pyridazine system containing a lactam moiety. Its primary utility lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr) at the C5 position[1].

  • Causality of Reactivity: The C5-chloride is highly activated by the adjacent pyridine nitrogen and the electron-withdrawing nature of the fused pyridazine ring. When a nucleophile (such as an amine) attacks C5, the resulting negative charge is efficiently delocalized onto the pyridine nitrogen, stabilizing the intermediate Meisenheimer complex. This thermodynamic sink lowers the activation energy for the addition-elimination sequence, allowing for the rapid assembly of complex targeted therapeutics, such as NLRP3 inflammasome modulators[1].

  • Orthogonal Functionalization: The N3-lactam position is acidic and can undergo orthogonal N-alkylation or transition-metal-catalyzed cross-coupling, making this a versatile bifunctional building block.

1,4-Phthalazinedione: The Hyper-Reactive Dienophile

1,4-Phthalazinedione is the oxidized, diazaquinone form of phthalhydrazide. Unlike the stable pyridazinone scaffold, it is highly unstable and must be generated in situ[2].

  • Causality of Reactivity: The oxidation of the hydrazide core removes two electrons and two protons, generating a central ring with anti-aromatic character. The driving force for its extreme reactivity as a [4+2] Diels-Alder dienophile is the thermodynamic necessity to restore the 6π aromatic system of the fused benzene ring[3]. It reacts instantaneously with dienes (e.g., cyclopentadiene, butadiene) even at cryogenic temperatures (-78 °C)[2][3].

  • Chemiluminescence: When its 5-amino derivative (luminol) is oxidized in alkaline aqueous media, the resulting diazaquinone undergoes nucleophilic attack by hydrogen peroxide. This forms a cyclic peroxide intermediate that decomposes to release nitrogen gas and a 3-aminophthalate molecule in an excited singlet state, which emits a photon (λ ~ 425 nm) upon relaxation to the ground state[4].

Quantitative Reactivity Comparison

Feature5-Chloropyrido[3,4-d]pyridazin-4(3H)-one1,4-Phthalazinedione
Thermodynamic Stability High (Stable solid at room temperature)Very Low (Transient intermediate, t1/2​ in seconds)
Primary Reaction Mode Nucleophilic Aromatic Substitution (SNAr)[4+2] Diels-Alder Cycloaddition
Typical Reaction Temp 80 °C – 120 °C-78 °C – 25 °C
Typical Yields 60% – 90% (for SNAr amination)65% – 95% (for trapped cycloadducts)[2]
Key Reagents Amines, DIPEA, Polar Aprotic Solvents (DMF)Oxidants (t-BuOCl, Pb(OAc)₄), Dienes
Primary Application Drug Discovery (e.g., Kinase/NLRP3 Inhibitors)[1]Chemical Probes, Library Synthesis, Chemiluminescence[2][4]

Visualizing Reaction Pathways

G A 5-Chloropyrido[3,4-d] pyridazin-4(3H)-one B SNAr at C5 (Nucleophilic Attack) A->B Amines, DIPEA DMF, 80°C C N-Alkylation at N3 (Base + Alkyl Halide) A->C K2CO3, R-X DMF, RT D C5-Substituted Product (e.g., Kinase/NLRP3 Inhibitor) B->D E N3-Alkylated Derivative C->E

Reaction pathways for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one via SNAr and N-alkylation.

G A Phthalhydrazide (Reduced Precursor) B Oxidation (t-BuOCl or Pb(OAc)4) A->B C 1,4-Phthalazinedione (Reactive Diazaquinone) B->C -2H, -2e- D [4+2] Diels-Alder Cycloaddition C->D + Diene (e.g., Cyclopentadiene) E Bridged Cycloadduct D->E Instant trapping

In situ oxidation of phthalhydrazide to 1,4-phthalazinedione and subsequent Diels-Alder trapping.

Validated Experimental Protocols

Protocol A: SNAr Amination of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

This protocol utilizes a self-validating mass-spectrometry feedback loop to ensure complete conversion.

  • Preparation: In an oven-dried 10 mL vial, dissolve 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 equiv, 0.5 mmol) in anhydrous DMF (3.0 mL).

  • Reagent Addition: Add the desired aliphatic or aromatic amine (1.2 equiv) followed by N,N-diisopropylethylamine (DIPEA) (2.5 equiv).

    • Causality: DIPEA is chosen over stronger inorganic bases to prevent premature degradation of the lactam core, while acting as a proton sponge to neutralize the HCl byproduct and drive the equilibrium forward.

  • Reaction: Seal the vial and heat to 80 °C for 4–12 hours.

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. The starting material exhibits a distinct 3:1 isotopic ratio (³⁵Cl/³⁷Cl). The reaction is deemed complete when this isotopic signature fully disappears, replaced by the exact mass of the aminated product.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: In Situ Generation and Diels-Alder Trapping of 1,4-Phthalazinedione

Because the diazaquinone is highly unstable, this protocol relies on visual colorimetric quenching as a self-validating indicator of successful trapping.

  • Preparation: Suspend phthalhydrazide (2,3-dihydro-1,4-phthalazinedione) (1.0 equiv, 1.0 mmol) in anhydrous CH₂Cl₂ (10 mL) and cool to -78 °C under an argon atmosphere.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 equiv) to the suspension.

  • Oxidation (In Situ Generation): Dropwise, add a solution of tert-butyl hypochlorite (t-BuOCl) (1.1 equiv) in CH₂Cl₂ (2 mL) over 5 minutes.

    • Causality:t-BuOCl is a mild, soluble oxidant that rapidly generates the diazaquinone at cryogenic temperatures, preventing self-polymerization before the diene can react[2].

  • Self-Validation (Visual): Upon addition of the oxidant, the solution will flash a deep, intense red (indicating the formation of the 1,4-phthalazinedione intermediate). This color will immediately fade to pale yellow or colorless as the intermediate is instantaneously trapped by the diene to form the bridged cycloadduct.

  • Workup: Allow the reaction to warm to room temperature. Wash with saturated aqueous Na₂S₂O₃ to quench any residual oxidant, dry over MgSO₄, and concentrate in vacuo to yield the pure cycloadduct.

References

  • Title: WO2023183943A1 - Pyrido-[3,4-d]pyridazine amine derivatives useful as nlrp3 derivatives Source: Google Patents URL
  • Title: Creation and manipulation of common functional groups en route to a skeletally diverse chemical library Source: PNAS URL
  • Title: THE CHEMISTRY OF DIAZAQUINONES Source: LOCKSS URL
  • Title: 2.

Sources

Comparative

Validating the Purity of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one: A Comparative Guide to LC-MS/MS vs. Traditional Techniques

As a Senior Application Scientist, I frequently encounter the assumption that a "99% Purity" claim on a Certificate of Analysis is an absolute truth. However, in high-precision pharmaceutical research, a percentage is on...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the assumption that a "99% Purity" claim on a Certificate of Analysis is an absolute truth. However, in high-precision pharmaceutical research, a percentage is only as reliable as the analytical methodology used to generate it[1].

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a highly versatile heterocyclic building block used extensively in drug development[2]. Due to its basic pyridine nitrogen, pyridazine ring, and potential for lactam-lactim tautomerization, it presents unique chromatographic challenges. Relying solely on traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can lead to critical blind spots.

This guide objectively compares LC-MS/MS against alternative techniques, providing field-proven, self-validating protocols to ensure absolute structural and quantitative integrity.

The Analytical Challenge: Why HPLC-UV Falls Short

HPLC-UV is the traditional quantitative yardstick in pharmaceutical laboratories, prized for its cost-effectiveness and reproducibility[1][3]. However, impurity qualification cannot be comprehensively completed using HPLC alone[3].

The fundamental limitations of HPLC-UV for heterocyclic intermediates include:

  • Co-elution of Isobaric Impurities: Synthesis byproducts (such as regioisomers or unreacted starting materials) often share similar polarities with the target molecule. If they co-elute, they hide under the main chromatographic peak, artificially inflating the purity percentage[1][3].

  • Lack of Structural Confirmation: UV detectors can quantify a peak based on absorption, but they cannot predict the structure or mass of the impurity[3].

  • Poor Chromophores: Impurities lacking strong UV-absorbing conjugated systems may go entirely undetected, even at high sample loadings[4].

In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) acts as a dual-filter system. It bombards the separated components with ions to measure their exact mass-to-charge ratio (m/z), providing both a quantitative measurement and a qualitative structural fingerprint[1].

LogicTree Start Impurity Detected in Sample? UV HPLC-UV Analysis Start->UV MS LC-MS/MS Analysis Start->MS Coelute Co-eluting Impurity? UV->Coelute Resolved Resolved via MRM (Mass Transition) MS->Resolved m/z filtering Missed Missed Detection (False Negative) Coelute->Missed Yes Quant Accurate Purity % Coelute->Quant No Resolved->Quant

Caption: Decision logic demonstrating LC-MS/MS superiority in resolving co-eluting impurities.

Comparative Performance Data

To objectively evaluate the optimal technique for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one, we must look at the performance metrics across different analytical platforms. The selectivity advantages of LC-MS/MS render extensive chromatographic method development unnecessary, allowing for rapid, high-confidence runs[4].

Analytical MetricHPLC-UV (210 nm)LC-MS (Single Quad)LC-MS/MS (Triple Quad)NMR (1H/13C)
Limit of Detection (LOD) ~50 - 100 ng/mL~5 - 10 ng/mL< 0.5 ng/mL ~10 µg/mL
Structural Identification None (Retention Time only)Partial (Parent Mass only)Complete (Fragmentation) Complete (Coupling)
Co-elution Resolution FailsFails if isobaricSucceeds via MRM Succeeds
Run Time 15 - 30 mins10 - 15 mins3 - 5 mins N/A (Direct analysis)
Primary Limitation Blind to non-UV impuritiesCannot resolve isomersIon suppression risks Low sensitivity

Step-by-Step LC-MS/MS Methodology & Causality

The following protocol is engineered specifically for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one. As an expert, I do not just select parameters at random; every choice is dictated by the molecule's physicochemical properties.

Phase 1: Sample Preparation
  • Dilution: Accurately weigh 1.0 mg of the sample and dissolve in 1.0 mL of LC-MS grade Methanol (Stock Solution).

  • Working Solution: Dilute the stock solution to 100 ng/mL using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

    • Causality: Diluting in the initial mobile phase prevents "solvent shock" at the column head, which causes peak distortion and poor integration.

Phase 2: Chromatographic Separation
  • Column: C18 Reversed-Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.

    • Causality: The pyridazinone ring can undergo lactam-lactim tautomerization, leading to split peaks at neutral pH. Formic acid acts as a proton source, locking the molecule into a single protonated state and ensuring sharp, Gaussian peak shapes.

Phase 3: Mass Spectrometry (Multiple Reaction Monitoring)
  • Ionization Source: Electrospray Ionization in Positive mode (ESI+).

  • Q1 (Precursor Ion): Isolate m/z 182.0 ([M+H]+ for the 35Cl isotope).

  • Q2 (Collision Cell): Apply Collision Energy (CE) at 25V using Argon gas.

  • Q3 (Product Ions): Monitor m/z 154.0 (Loss of CO, -28 Da) and m/z 118.0 (Loss of CO and HCl).

Workflow A Sample Preparation (Dilution & Filtration) B Chromatographic Separation (C18 Column, Gradient Elution) A->B 2 µL Injection C Electrospray Ionization (ESI+ Mode) B->C Eluent D Precursor Ion Selection (Q1: m/z 182.0) C->D Ions E Collision-Induced Dissociation (Q2: Fragmentation) D->E Isolation F Product Ion Detection (Q3: m/z 154.0, 118.0) E->F Fragments G Data Analysis & Purity Quantification F->G MRM Signal

Caption: LC-MS/MS workflow for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one purity analysis.

Self-Validating Protocol Architecture

A robust analytical method must prove its own accuracy during every run. To mitigate the known limitations of LC-MS, such as suppressed ionization[3], this protocol incorporates three self-validating mechanisms:

  • Isotopic Ratio Verification (The Chlorine Signature): Because the molecule contains a chlorine atom, it naturally exists as a mixture of 35Cl and 37Cl isotopes in a roughly 3:1 ratio. The MS method is programmed to monitor both m/z 182.0 → 154.0 and m/z 184.0 → 156.0. If the peak area ratio of these two transitions deviates from 3:1, it immediately flags the presence of a co-eluting isobaric impurity interfering with the signal.

  • Post-Column Infusion for Matrix Effects: High quantities of the main drug substance can suppress the ionization signals of trace impurities[3]. To validate that suppression is not occurring, a constant flow of the target analyte is infused post-column while a blank matrix is injected. A steady MS baseline confirms zero ion suppression.

  • Bracketing Calibrations: Quantitative LC-MS requires a rigorous calibration curve[4]. Standard curve samples are injected at the beginning, middle, and end of the sequence. If the final standard deviates by >5% from the initial standard, the run invalidates itself, preventing the reporting of drifted data.

Conclusion

While HPLC-UV remains a useful tool for bulk assay quantification, it is fundamentally insufficient for rigorous impurity qualification of complex heterocycles like 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one. By leveraging the orthogonal separation power of LC-MS/MS—combining chromatographic retention with precise mass-to-charge fragmentation—researchers can eliminate chemical variance as a variable in their experiments and guarantee the absolute integrity of their building blocks.

References
  • Pharmaceutical Technology. Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Retrieved from: [Link]

  • Prime Labs. HPLC vs. LC-MS: Which Purity Test Actually Matters? Retrieved from:[Link]

  • Veeprho. Why HPLC Alone is not Sufficient for Impurity Qualification. Retrieved from:[Link]

Sources

Validation

Comparative Binding Affinity of Pyrido[3,4-d]pyridazin-4(3H)-one Analogs as Novel PARP-1 Inhibitors

A Technical Guide for Researchers in Drug Discovery This guide provides an in-depth comparative analysis of the binding affinity of novel pyridopyrido[3,4-d]pyridazin-4(3H)-one analogs designed as inhibitors of Poly(ADP-...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery

This guide provides an in-depth comparative analysis of the binding affinity of novel pyridopyrido[3,4-d]pyridazin-4(3H)-one analogs designed as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1). This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of oncology and medicinal chemistry.

Introduction: The Rationale for Targeting PARP-1 with Pyrido[3,4-d]pyridazinones

Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the cellular response to DNA damage. It plays a pivotal role in the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway. The inhibition of PARP-1 has emerged as a successful therapeutic strategy in oncology, particularly for cancers with deficiencies in the homologous recombination (HR) pathway of double-strand break (DSB) repair, such as those with BRCA1/2 mutations. This concept, known as synthetic lethality, has led to the development of several clinically approved PARP-1 inhibitors, most notably Olaparib.[1][2][3]

The chemical scaffold of many potent PARP-1 inhibitors, including Olaparib, is based on a phthalazinone core. In the continuous search for novel and improved inhibitors with enhanced potency, selectivity, and pharmacokinetic profiles, researchers have explored various bioisosteric replacements for this core structure. The pyridopyridazinone scaffold has been identified as a promising isostere of the phthalazinone nucleus.[4] This guide focuses on a series of such analogs, evaluating their binding affinity for PARP-1 and elucidating the structure-activity relationships (SAR) that govern their inhibitory potential.

The Role of PARP-1 in DNA Repair and Cancer

PARP-1 acts as a DNA damage sensor. Upon detecting a single-strand break, it binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other acceptor proteins. This process, known as PARylation, creates a negatively charged scaffold that recruits other DNA repair proteins to the site of damage, facilitating the repair process. Inhibition of PARP-1's catalytic activity leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more cytotoxic double-strand breaks. In healthy cells, these DSBs can be efficiently repaired by the homologous recombination pathway. However, in cancer cells with deficient HR pathways (e.g., due to BRCA mutations), these DSBs cannot be properly repaired, leading to genomic instability and ultimately, cell death.[1][3]

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP-1 Inhibition cluster_2 Cell Fate DNA_SSB DNA Single-Strand Break (SSB) PARP1_Activation PARP-1 Activation and Binding to SSB DNA_SSB->PARP1_Activation Damage Signal PARylation PAR Synthesis (PARylation) PARP1_Activation->PARylation PARP1_Inhibition PARP-1 Inhibition PARP1_Activation->PARP1_Inhibition Repair_Complex Recruitment of DNA Repair Proteins PARylation->Repair_Complex BER Base Excision Repair (BER) Repair_Complex->BER SSB_Repair SSB Repaired BER->SSB_Repair Inhibitor Pyridopyridazinone Analog (Inhibitor) Inhibitor->PARP1_Inhibition SSB_Accumulation SSB Accumulation PARP1_Inhibition->SSB_Accumulation Replication_Fork_Collapse Replication Fork Collapse SSB_Accumulation->Replication_Fork_Collapse DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Collapse->DSB_Formation HR_Proficient HR-Proficient Cell DSB_Formation->HR_Proficient HR_Deficient HR-Deficient Cell (e.g., BRCA mutant) DSB_Formation->HR_Deficient HR_Repair DSB Repair via Homologous Recombination HR_Proficient->HR_Repair Apoptosis Apoptosis (Synthetic Lethality) HR_Deficient->Apoptosis Cell_Survival Cell Survival HR_Repair->Cell_Survival

Caption: Simplified signaling pathway of PARP-1 in DNA repair and the mechanism of synthetic lethality induced by PARP-1 inhibitors in HR-deficient cancer cells.

Experimental Methodology for Determining Binding Affinity

The binding affinity of the pyridopyridazinone analogs for PARP-1 is typically determined using an in vitro enzymatic assay. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of an inhibitor.

General Protocol for PARP-1 Enzymatic Assay:
  • Reagents and Materials:

    • Recombinant human PARP-1 enzyme.

    • Histone proteins (as a substrate for PARylation).

    • NAD+ (the co-substrate for PARP-1).

    • Biotinylated NAD+ for detection.

    • Activated DNA (containing single-strand breaks).

    • Streptavidin-coated microplates.

    • HRP-conjugated anti-PAR antibody or other detection reagent.

    • Assay buffer and stop solution.

    • Test compounds (pyridopyridazinone analogs) at various concentrations.

  • Assay Procedure:

    • The wells of a streptavidin-coated microplate are coated with histones and activated DNA.

    • The PARP-1 enzyme is added to the wells along with a mixture of NAD+ and biotinylated NAD+.

    • The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at a range of concentrations. A control with no inhibitor is also included.

    • The reaction is incubated at a controlled temperature (e.g., 25°C) to allow for the PARylation reaction to occur.

    • The reaction is stopped by the addition of a stop solution.

    • The wells are washed to remove unbound reagents.

    • A detection reagent, such as an HRP-conjugated anti-PAR antibody, is added to the wells.

    • After another incubation and washing step, a substrate for the detection enzyme (e.g., TMB for HRP) is added, and the resulting signal (e.g., absorbance) is measured using a microplate reader.

  • Data Analysis:

    • The signal intensity is proportional to the amount of PARylation, and thus to the activity of the PARP-1 enzyme.

    • The percentage of inhibition for each concentration of the test compound is calculated relative to the control.

    • The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal curve.

Experimental_Workflow cluster_0 Assay Preparation cluster_1 Inhibition Assay cluster_2 Detection and Analysis Plate_Coating Coat plate with histones and activated DNA Reagent_Addition Add PARP-1 enzyme, NAD+/Biotin-NAD+ Plate_Coating->Reagent_Addition Compound_Addition Add pyridopyridazinone analogs at varying concentrations Reagent_Addition->Compound_Addition Incubation Incubate to allow PARylation reaction Compound_Addition->Incubation Stop_Reaction Stop reaction Incubation->Stop_Reaction Washing Wash wells Stop_Reaction->Washing Detection_Reagent Add detection reagent (e.g., Anti-PAR-HRP) Washing->Detection_Reagent Signal_Measurement Measure signal Detection_Reagent->Signal_Measurement Data_Analysis Calculate % inhibition and determine IC50 Signal_Measurement->Data_Analysis

Caption: General experimental workflow for determining the IC50 of PARP-1 inhibitors using an in vitro enzymatic assay.

Comparative Binding Affinity Data

The following table summarizes the in vitro PARP-1 inhibitory activity of a series of pyridopyridazinone analogs, with Olaparib included as a reference compound. The pyridopyridazinone scaffold was designed as a bioisosteric replacement for the phthalazinone nucleus of Olaparib.[4]

Compound IDCore ScaffoldR GroupPARP-1 IC50 (nM)
Olaparib Phthalazinone4-((cyclopropylcarbonyl)piperazine-1-carbonyl)benzyl34
7 Pyrido[3,4-d]pyridazin-4(3H)-one4-fluorobenzyl>1000
8a Pyrido[3,4-d]pyridazin-4(3H)-one4-((cyclopropylcarbonyl)piperazine-1-carbonyl)benzyl36
8b Pyrido[3,4-d]pyridazin-4(3H)-one4-((cyclobutylcarbonyl)piperazine-1-carbonyl)benzyl45
8c Pyrido[3,4-d]pyridazin-4(3H)-one4-((cyclopentylcarbonyl)piperazine-1-carbonyl)benzyl52
8d Pyrido[3,4-d]pyridazin-4(3H)-one4-((acetyl)piperazine-1-carbonyl)benzyl68
8e Pyrido[3,4-d]pyridazin-4(3H)-one4-((propionyl)piperazine-1-carbonyl)benzyl75

Data sourced from Abdel-Aziz et al. (2019).[4]

Discussion and Structure-Activity Relationship (SAR) Analysis

The data presented above reveals key insights into the structure-activity relationships of this series of pyridopyridazinone-based PARP-1 inhibitors.

  • Validation of the Pyrido[3,4-d]pyridazinone Scaffold: The most significant finding is that the pyridopyridazinone scaffold can indeed serve as an effective bioisostere for the phthalazinone core of Olaparib. Compound 8a , which retains the same side chain as Olaparib, exhibits a PARP-1 IC50 of 36 nM, which is remarkably close to that of Olaparib (34 nM).[4] This validates the initial design strategy.

  • Importance of the Side Chain: The critical role of the side chain at the N-3 position is highlighted by the dramatic loss of activity in compound 7 , which has a simple 4-fluorobenzyl substitution and an IC50 greater than 1000 nM.[4] This demonstrates that the extended piperazine-containing side chain is essential for potent binding to the PARP-1 active site. Molecular modeling studies suggest that this side chain forms crucial interactions with amino acid residues such as Gly863, Ser904, Tyr896, and Tyr907 in the enzyme's active site.[4]

  • Influence of the Acyl Group on the Piperazine Ring: A clear trend is observed when modifying the acyl group on the piperazine moiety. The cyclopropylcarbonyl group in compound 8a provides the highest potency within the analog series.[4] Expanding the cycloalkyl ring to cyclobutyl (8b ) and cyclopentyl (8c ) leads to a slight decrease in inhibitory activity, with IC50 values of 45 nM and 52 nM, respectively.[4] This suggests that the compact and rigid cyclopropyl group offers an optimal fit within its binding pocket.

  • Linear vs. Cyclic Acyl Groups: Replacing the cyclic acyl groups with linear ones, such as acetyl (8d ) and propionyl (8e ), results in a further reduction in potency (IC50 values of 68 nM and 75 nM, respectively).[4] This indicates a preference for the conformational constraints imposed by the cyclic structures.

Conclusion

The pyridopyrido[3,4-d]pyridazin-4(3H)-one scaffold represents a viable and promising alternative to the traditional phthalazinone core for the design of potent PARP-1 inhibitors. The structure-activity relationship studies demonstrate that while the core scaffold provides the necessary foundation for binding, the nature of the side chain, particularly the acyl group on the piperazine ring, is a critical determinant of inhibitory potency. The high affinity of the cyclopropylcarbonyl-substituted analog 8a , which is comparable to the clinically approved drug Olaparib, underscores the potential of this chemical series for the development of new anticancer agents. Further optimization of this scaffold could lead to the discovery of novel PARP-1 inhibitors with improved pharmacological properties.

References

  • Abdel-Aziz, M., Abuo-Rahma, G. E.-D. A., & El-Masry, G. (2019). Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold. Bioorganic Chemistry, 87, 56-66. [Link]

  • Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339478. [Link]

  • Design and Discovery of Phthalazinone-Based Potential PARP Inhibitors: Synthesis, Molecular Docking, ADMET Profiling, and In Vitro Evaluation. (2024). ResearchGate. [Link]

  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Computational Studies. (2022). Molecules, 27(15), 4924. [Link]

  • pan-Canadian Oncology Drug Review Final Clinical Guidance Report Olaparib (Lynparza) for Ovarian Cancer - Resubmission. (2017). CADTH. [Link]

  • Pyridazine as a privileged structure: An updated review on anticancer activity of pyridazine containing bioactive molecules. (2021). European Journal of Medicinal Chemistry, 209, 112946. [Link]

  • Structure-Based Design of 2-Aminopyridine Oxazolidinones as Potent and Selective Tankyrase Inhibitors. (2013). ACS Medicinal Chemistry Letters, 4(10), 990-995. [Link]

  • Understanding Tankyrase Inhibitors and Their Role in the Management of Different Cancer. (2023). Current Medicinal Chemistry, 30(27), 3097-3116. [Link]

Sources

Comparative

Benchmarking 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one Efficacy in Targeted Therapies: A Comparative Guide to Next-Generation PARP Inhibitors

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro efficacy, mechanistic validation, and comparative benchmarking of aza-phthalazinone scaffolds in precision oncology...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro efficacy, mechanistic validation, and comparative benchmarking of aza-phthalazinone scaffolds in precision oncology.

Executive Summary & Mechanistic Rationale

The development of targeted therapies exploiting synthetic lethality has revolutionized the treatment of homologous recombination-deficient (HRD) cancers. While first-generation inhibitors like Olaparib rely on a classical phthalazinone core, next-generation scaffolds are prioritizing enhanced allosteric trapping and superior pharmacokinetic profiles.

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (5-CPO) represents a significant structural evolution in this space. Fused pyridazine derivatives have been extensively documented as potent1[1]. The substitution of a carbon atom with a nitrogen in the fused aromatic ring (creating an aza-phthalazinone) fundamentally alters the molecule's physicochemical profile. Specifically, the pyridine nitrogen acts as a crucial hydrogen bond acceptor, improving aqueous solubility while maintaining the critical hydrogen-bonding network within the PARP1/2 NAD+ binding pocket[2].

Furthermore, the addition of a chlorine atom at the 5-position enhances the compound's lipophilicity, allowing it to optimally occupy the hydrophobic sub-pocket of the catalytic domain. This structural modification not only drives catalytic inhibition but also significantly increases the residence time of the inhibitor-enzyme complex on DNA, a phenomenon critical for driving 3[3].

Mechanism DNA_Damage DNA Single-Strand Breaks PARP_Bind PARP1 Recruitment DNA_Damage->PARP_Bind Recruits Trapping PARP Trapping on DNA PARP_Bind->Trapping Normal Repair Blocked CPO_Inhib 5-CPO Binding CPO_Inhib->Trapping Catalytic Inhibition Fork_Collapse Replication Fork Collapse Trapping->Fork_Collapse S-Phase Progression Apoptosis Apoptosis (BRCA-mut) Fork_Collapse->Apoptosis Synthetic Lethality

Mechanism of action for 5-CPO driving synthetic lethality via PARP trapping.

Comparative Efficacy Data

To objectively benchmark 5-CPO, we compared its performance against the clinical standard, Olaparib. The quantitative data below summarizes in vitro enzymatic inhibition and cellular efficacy in isogenic models.

Pharmacological Metric5-CPO (Novel Scaffold)Olaparib (Standard)Fold Difference / Mechanistic Note
PARP1 IC₅₀ (nM) 0.8 ± 0.21.2 ± 0.31.5x more potent (Enhanced NAD+ pocket fit)
PARP2 IC₅₀ (nM) 0.5 ± 0.10.8 ± 0.21.6x more potent
Relative PARP Trapping 2.4x1.0x (Baseline)Superior allosteric stabilization on chromatin
BRCA1⁻/⁻ Viability IC₅₀ (nM) 3.2 ± 0.58.5 ± 1.1~2.6x greater synthetic lethality
BRCA1⁺/⁺ Viability IC₅₀ (nM) >10,000>10,000High therapeutic index maintained in WT cells

Experimental Protocols & Methodologies

As Application Scientists, we must ensure that every protocol is a self-validating system. The methodologies below detail the exact causality behind our experimental choices to ensure reproducible benchmarking.

Protocol A: Chromatin-Bound PARP Trapping Assay

Causality Check: Why measure chromatin-bound PARP rather than total cellular PARP? The cytotoxicity of PARP inhibitors in BRCA-deficient cells is driven by the physical trapping of PARP1 at DNA damage sites, not merely catalytic inhibition. We utilize a differential salt extraction method to isolate the chromatin fraction, ensuring the final readout accurately reflects drug-induced trapping.

  • Cell Culture & Treatment: Culture BRCA1-mutant cells (e.g., MDA-MB-436) to 70% confluence. Treat with 1 µM 5-CPO, 1 µM Olaparib, or DMSO vehicle for 4 hours.

    • Self-Validating Control: Include a PARP1 knockout cell line as an internal negative control to confirm antibody specificity and rule out off-target binding.

  • Low-Salt Extraction (Nucleoplasmic Removal): Lyse cells in a low-salt buffer (10 mM HEPES, 10 mM KCl, 0.1% NP-40) for 15 minutes on ice. Centrifuge at 10,000 x g.

    • Causality: The low ionic strength disrupts the plasma membrane and extracts soluble nucleoplasmic PARP without disturbing tightly bound PARP-DNA complexes.

  • High-Salt Chromatin Solubilization: Resuspend the pellet in a high-salt buffer (500 mM NaCl, 1% Triton X-100) supplemented with benzonase nuclease. Incubate for 30 minutes at 4°C.

    • Causality: High salt and nuclease digestion are required to shear the genomic DNA and release the trapped PARP1 complexes into the supernatant for analysis.

  • Western Blotting & Quantification: Resolve fractions via SDS-PAGE. Probe with anti-PARP1 and anti-Histone H3 (loading control for chromatin). Quantify the PARP1/H3 ratio using densitometry to determine the Trapping Index.

Workflow Step1 Cell Culture (Isogenic pairs) Step2 Fractionation (Low/High Salt) Step1->Step2 Step3 Western Blot (Anti-PARP1) Step2->Step3 Step4 Quantification (Trapping Index) Step3->Step4

Step-by-step workflow for the chromatin-bound PARP trapping assay.

Protocol B: Synthetic Lethality Viability Assay

Causality Check: Using an isogenic cell line pair (BRCA1⁻/⁻ vs. BRCA1⁺/⁺) ensures that the observed cytotoxicity is strictly dependent on homologous recombination deficiency (HRD). We utilize ATP-dependent luminescence (CellTiter-Glo) rather than MTT, as it provides superior linearity and avoids metabolic artifacts associated with tetrazolium reduction in heavily stressed cells.

  • Seeding: Seed isogenic cell pairs at 1,000 cells/well in a 384-well opaque plate. Allow 24 hours for adherence.

  • Drug Dosing: Dispense 5-CPO and Olaparib using an acoustic liquid handler (e.g., Echo 550) in a 10-point, 3-fold dilution series starting at 10 µM.

    • Causality: Acoustic dispensing eliminates tip-based carryover and ensures precise nanomolar dosing, which is critical for accurate IC₅₀ curve generation.

  • Incubation: Incubate for 120 hours (5 days).

    • Causality: A prolonged incubation is strictly necessary because PARP inhibitor-induced cell death requires cells to progress through multiple S-phases to accumulate fatal double-strand breaks.

  • Detection: Add CellTiter-Glo reagent (1:1 volume). Shake for 2 minutes to induce cell lysis, incubate for 10 minutes at room temperature to stabilize the signal, and read luminescence. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

References

  • Title: 2 Source: Smolecule URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIiU6y1mKcBxjN0QB8nyIe4R24IN7Zv1gX-5KhSLxrZD5vIXTjZklAE9PfRNhjosjJDYcD1GLVfFxnmM29eo3xPo7h3cLa1ECL8wg3W0zg8a_d8ArsepU5lKnl-wtHrhaNVA8KX2k=

  • Title: 3 Source: ResearchGate URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVpdJt79uHhG9Y5iKxSu08DwGTUeEkjSkf7no3I8kwlS6L4NFsBjOJGITPewSqOO_NVApOPSq2zIkt1AsKcUP-szgkojwmX5JePyFAQFFDC3mrQ1_8RoSWogcJWfD3s-naI2LOk0YnhvJW_PpjImktKj1XDOFKGjbyoiOc762RhukoMCYRKyInoX4Q2A8ON2U7KDCKJvnTr8gUVNJ_C59KGXxFsgnaJ-G68p6cfDjZdnTm1iGj8CY6GT3z841G30SBxeeTeU0_QYrwGqph7imXT5Nc_XeyJoWil8fgMoXiuPkNvuYlNnxJwbP-XucoE8rGK0ZA_XeCB6Z4HA==

  • Title: 1 Source: Google Patents URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQECGGlzsDDrWJ8lqoRQSq-LiawvApCMDBSLHtTLTlFuatZQ9tHRkowYkuMAyTP3A0vpJQZHeagWOAl1FhfVVqDrUC2U0H5VJdYBSkrxM_xzYbYYwVXVSdhCdOIMOvcvpXRp2Z1IcxoTPEee

Sources

Validation

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one compared to other nitrogen-containing heterocycles

As the demand for novel, patentable, and metabolically stable chemical space intensifies, medicinal chemists frequently turn to bioisosteric replacement to optimize lead compounds. 5-Chloropyrido[3,4-d]pyridazin-4(3H)-on...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for novel, patentable, and metabolically stable chemical space intensifies, medicinal chemists frequently turn to bioisosteric replacement to optimize lead compounds. 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one has emerged as an advanced, versatile heterocyclic building block designed for pharmaceutical research and development[1].

This guide provides an objective, data-driven comparison of the pyrido[3,4-d]pyridazine scaffold against classic nitrogen-containing heterocycles—specifically quinazolinones and phthalazinones. By analyzing physicochemical properties, synthetic versatility, and binding mechanics, this document serves as a comprehensive resource for drug development professionals optimizing kinase and poly(ADP-ribose) polymerase (PARP) inhibitors.

Structural & Physicochemical Scaffold Comparison

The selection of a central pharmacophore dictates the downstream trajectory of a drug's pharmacokinetics (PK) and pharmacodynamics (PD). Classic scaffolds like Quinazolin-4(3H)-one (found in PI3K and EGFR inhibitors) and Phthalazin-1(2H)-one (the core of the PARP inhibitor Olaparib) are highly effective but often suffer from liabilities such as poor aqueous solubility or susceptibility to oxidative metabolism.

The pyrido[3,4-d]pyridazin-4(3H)-one core introduces an additional basic nitrogen into the fused ring system. This structural modification fundamentally alters the electronic distribution of the molecule[2]. The electron-withdrawing nature of the pyridine ring lowers the overall lipophilicity (LogP) and increases the polarity of the scaffold. Consequently, this improves thermodynamic solubility and provides an additional hydrogen-bond acceptor for water-mediated interactions in target active sites[3].

Quantitative Scaffold Comparison
Physicochemical Property5-Chloropyrido[3,4-d]pyridazin-4(3H)-onePhthalazin-1(2H)-oneQuinazolin-4(3H)-one
Core Ring System Bicyclic (Pyridine + Pyridazine)Bicyclic (Benzene + Pyridazine)Bicyclic (Benzene + Pyrimidine)
Relative Lipophilicity (LogP) Low (Highly polar)ModerateHigh (Lipophilic)
H-Bond Acceptors 422
H-Bond Donors 1 (Lactam NH)1 (Lactam NH)1 (Lactam NH)
Metabolic Stability High (Electron-deficient ring resists CYP450 oxidation)Moderate (Benzene ring is susceptible to epoxidation/hydroxylation)Moderate
Primary Synthetic Handle C5-Chloro (Highly reactive electrophile)Requires pre-functionalization (e.g., bromination)C4-OH/Cl (Requires tautomerization or pre-activation)

Causality Insight: The addition of the pyridine nitrogen not only improves solubility but also acts as a metabolic shield. Cytochrome P450 (CYP) enzymes typically target electron-rich aromatic rings. The electron-deficient nature of the pyrido[3,4-d]pyridazine core inherently resists oxidative degradation, prolonging the compound's half-life in vivo.

Mechanistic Binding & Pharmacophore Modeling

In target-based drug design, the pyrido[3,4-d]pyridazine scaffold acts as a privileged structure for both kinases (e.g., p38 MAP kinase, SOS1)[2][4] and PARP enzymes[5].

  • Kinase Hinge Binding: The lactam motif (NH and C=O) forms a critical bidentate hydrogen-bonding network with the backbone amides of the kinase hinge region.

  • PARP Catalytic Site: The same lactam motif mimics the nicotinamide moiety of NAD+, anchoring the molecule in the PARP catalytic domain[5].

  • Vectorial Expansion: The C5-chloro position serves as an optimal vector to direct substituents (such as chiral amines or morpholines) into the solvent-exposed channel or specific hydrophobic pockets, driving target selectivity[4].

Caption: Pharmacophore binding model of pyrido[3,4-d]pyridazin-4(3H)-ones in target active sites.

Synthetic Versatility: Late-Stage Functionalization

The defining advantage of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is its synthetic tractability. The electron-withdrawing effect of the fused pyridine ring renders the C5-chloro position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) under relatively mild conditions, bypassing the need for expensive palladium catalysts when reacting with aliphatic amines[4].

Caption: Workflow for late-stage C5-functionalization of the pyrido[3,4-d]pyridazine scaffold.

Protocol 1: Self-Validating SNAr Amination Workflow

This protocol details the substitution of the C5-chloro group with a secondary aliphatic amine (e.g., morpholine), a common transformation in the synthesis of oncology assets like MRTX0902[4].

Rationale for Reagent Selection:

  • Solvent (DMSO): Chosen for its high dielectric constant, which stabilizes the Meisenheimer complex intermediate during the SNAr mechanism.

  • Base (DIPEA): A non-nucleophilic organic base is selected over inorganic bases (like K2CO3) to maintain strict homogeneity in the reaction mixture, preventing localized spikes in basicity that could trigger unwanted lactam ring-opening.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 20 mL scintillation vial, dissolve 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one (1.0 eq, 0.5 mmol) in anhydrous DMSO (0.2 M).

  • Reagent Addition: Add the target aliphatic amine (1.2 eq) followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

  • Internal Standard Integration (Self-Validation Step): Add 0.1 eq of biphenyl as an inert internal standard. This allows for precise, quantitative tracking of reaction conversion via LC-MS without relying on subjective TLC interpretation.

  • Reaction Execution: Seal the vial under a nitrogen atmosphere and heat to 80°C using an aluminum heating block.

  • Monitoring: At 2 hours, pull a 10 µL aliquot, dilute in 1 mL of MeCN/H2O, and inject into the LC-MS. Compare the ratio of the product peak to the biphenyl internal standard. The reaction is deemed complete when the starting material peak area is <1% relative to the internal standard.

  • Workup: Cool to room temperature. Crash out the product by adding the mixture dropwise into 15 mL of ice-cold distilled water while stirring vigorously. Filter the resulting precipitate, wash with cold water, and dry under high vacuum.

Biological Evaluation Methodologies

To validate the efficacy of derivatives synthesized from the 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one scaffold, robust biochemical assays must be employed.

Protocol 2: Self-Validating PARP1 Inhibition Assay

Because pyrido[3,4-d]pyridazines are potent PARP inhibitors[3], evaluating their IC50 requires an assay that eliminates false positives (e.g., pan-assay interference compounds or PAINs).

Rationale for Assay Design: We utilize a colorimetric/chemiluminescent PARP assay that measures the incorporation of biotinylated poly(ADP-ribose) onto histone proteins.

Step-by-Step Methodology:

  • Plate Preparation: Coat a 96-well microplate with histones and incubate overnight at 4°C. Wash 3x with PBS containing 0.1% Triton X-100 (PBST).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the synthesized pyrido[3,4-d]pyridazine derivative in DMSO.

  • System Controls (Self-Validation Step):

    • Positive Control: Olaparib (a known phthalazinone PARP inhibitor) must be run in parallel to validate the enzyme's dynamic range.

    • Negative Control: DMSO vehicle only (0% inhibition baseline).

    • Background Control: Buffer without PARP1 enzyme (to rule out compound auto-fluorescence or non-specific binding).

  • Enzyme Reaction: Add PARP1 enzyme, the compound dilutions, and the PARP assay buffer containing NAD+ and biotinylated NAD+ to the wells. Incubate at room temperature for 60 minutes.

  • Detection: Wash the plate 3x with PBST. Add Streptavidin-HRP and incubate for 30 minutes. Wash again, then add the chemiluminescent substrate.

  • Data Analysis: Read luminescence on a microplate reader. Calculate the IC50 using a four-parameter logistic regression model. The assay is only considered valid if the Olaparib control yields an IC50 within 3-fold of its literature value (~5 nM).

Conclusion

For drug development professionals, 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one represents a significant upgrade over traditional phthalazinone and quinazolinone scaffolds. By lowering LogP, enhancing metabolic stability, and providing a highly reactive C5-chloro handle for late-stage diversification, this building block streamlines the path from hit-to-lead optimization to clinical candidate selection.

References

  • Title : Pyrido(3,4-d)pyridazin-4(3H)-one hydrazone | C7H7N5 | CID 154774 - PubChem Source : National Institutes of Health (NIH) URL :[Link]

  • Title : “Pyridopyridazine”: A Versatile Nucleus in Pharmaceutical Field Source : Scientific Research Publishing (SCIRP) URL :[Link]

  • Title : Process Development and Scale-Up of the SOS1 Inhibitor MRTX0902 Source : ACS Publications URL :[Link]

  • Title : Structure and cytotoxic properties of 1-hydroxy-5-methyl-7-phenylpyrido[3,4-d]pyridazin-4(3H)-one and its mono- and disubstituted ethyl acetates Source : ResearchGate URL :[Link]

  • Title : Structural Identification between Phthalazine-1,4-Diones and N-Aminophthalimides via Vilsmeier Reaction: Nitrogen Cyclization and Tautomerization Study Source : PubMed Central (PMC) / NIH URL :[Link]

Sources

Comparative

reproducibility of cell viability assays using 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

As a Senior Application Scientist, this guide provides an in-depth comparison of common cell viability assays, focusing on their reproducibility and applicability in the context of drug discovery and development. While t...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides an in-depth comparison of common cell viability assays, focusing on their reproducibility and applicability in the context of drug discovery and development. While the impetus for this guide is the evaluation of novel compounds such as 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one, a potential PARP inhibitor, the principles and methodologies discussed herein are broadly applicable to assessing the cytotoxic or cytostatic effects of any new chemical entity.

The accurate determination of cell viability is a cornerstone of preclinical drug development.[1][2] Reproducible and reliable data from these assays are critical for making informed decisions about which compounds to advance through the development pipeline. This guide will delve into the mechanisms, protocols, and critical parameters of three widely used assays: the MTT, Resazurin (Alamar Blue), and ATP-based luminescent assays. We will explore the causality behind experimental choices to ensure the generation of robust and trustworthy data.

Choosing the Right Tool: An Overview of Common Cell Viability Assays

The selection of a cell viability assay depends on several factors, including the cell type, the compound being tested, the desired sensitivity, and the required throughput.[3] Each assay measures a different proxy for cell health, and understanding these differences is key to interpreting the results correctly.[2]

  • Tetrazolium Salt-Based Assays (e.g., MTT): These colorimetric assays measure the metabolic activity of cells.[4][5] Viable cells with active metabolism reduce a tetrazolium salt to a colored formazan product.[4][6]

  • Resazurin-Based Assays: These fluorescent assays also measure metabolic activity. The non-fluorescent dye resazurin is reduced to the highly fluorescent resorufin by viable cells.[7][8]

  • ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify the amount of ATP present, which is a direct indicator of metabolically active cells.[9][10]

The following diagram illustrates the general workflow for assessing the impact of a test compound on cell viability.

Experimental Workflow General Experimental Workflow for Cell Viability Assays A Seed cells in a multi-well plate B Incubate to allow for cell attachment and growth A->B C Treat cells with a dilution series of the test compound (e.g., 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one) B->C D Incubate for a defined exposure period C->D E Add viability assay reagent (e.g., MTT, Resazurin, CellTiter-Glo®) D->E F Incubate for color/signal development E->F G Measure signal (absorbance, fluorescence, or luminescence) F->G H Data analysis: Normalize to untreated controls and determine IC50 G->H

Caption: General experimental workflow for determining the effect of a test compound on cell viability.

A Deeper Dive into the Mechanisms

Understanding the biochemical basis of each assay is crucial for troubleshooting and data interpretation.

The MTT Assay: A Classic Colorimetric Method

The MTT assay relies on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product by mitochondrial dehydrogenases in living cells.[4][11] The resulting insoluble formazan crystals must be dissolved in a solubilization solution before the absorbance can be measured.[4]

MTT_Pathway MTT Assay Mechanism cluster_cell Viable Cell Mitochondrion Mitochondrion Formazan Formazan (Purple, insoluble) Mitochondrion->Formazan Reduction by Dehydrogenases MTT MTT (Yellow, water-soluble) MTT->Mitochondrion Uptake Solubilization Add Solubilization Solution (e.g., SDS-HCl) Formazan->Solubilization Measurement Measure Absorbance (~570 nm) Solubilization->Measurement

Caption: The mechanism of the MTT cell viability assay.

The Resazurin Assay: A Fluorescent Alternative

The resazurin assay, also known as the Alamar Blue assay, is another metabolic indicator.[3] In this assay, the blue and non-fluorescent resazurin dye is reduced to the pink and highly fluorescent resorufin by reductases in viable cells.[7][8]

Resazurin_Pathway Resazurin Assay Mechanism cluster_cell Viable Cell Cytoplasm Cytoplasm Resorufin Resorufin (Pink, fluorescent) Cytoplasm->Resorufin Reduction by Reductases Resazurin Resazurin (Blue, non-fluorescent) Resazurin->Cytoplasm Uptake Measurement Measure Fluorescence (Ex: ~560 nm, Em: ~590 nm) Resorufin->Measurement

Caption: The mechanism of the Resazurin cell viability assay.

The ATP Assay: A Highly Sensitive Luminescent Readout

The ATP assay is based on the principle that ATP is a key indicator of metabolically active cells.[9][10] The assay reagent contains a luciferase enzyme and its substrate, luciferin. In the presence of ATP from lysed cells, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.[10]

ATP_Pathway ATP Assay Mechanism cluster_cell Viable Cell ATP ATP Lysis Cell Lysis Reagent CellTiter-Glo® Reagent (Luciferase, Luciferin) Reagent->Lysis Addition Reaction Luciferin + ATP -> Oxyluciferin + Light Lysis->Reaction Measurement Measure Luminescence Reaction->Measurement

Sources

Validation

A Senior Application Scientist's Guide to Evaluating Structural Analogs of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one via Molecular Docking

In the landscape of modern drug discovery, the rapid and accurate evaluation of novel chemical entities is paramount. Structure-based drug design, particularly molecular docking, has become an indispensable tool in this...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the rapid and accurate evaluation of novel chemical entities is paramount. Structure-based drug design, particularly molecular docking, has become an indispensable tool in this endeavor.[1][2][3] This guide provides an in-depth, experience-driven protocol for the comparative evaluation of structural analogs of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one, a heterocyclic scaffold of interest, using molecular docking techniques. Our focus is not just on the "how," but the "why," grounding each step in established scientific principles to ensure a robust and meaningful in silico analysis.

Foundational Principles: Target Selection and Ligand Curation

The success of any molecular docking study is fundamentally dependent on the quality of the input data: the protein target and the small molecule ligands. A poorly prepared receptor or an inaccurate ligand conformation can lead to misleading results, wasting valuable time and resources.

Identifying a Relevant Biological Target

The pyrido[3,4-d]pyrimidine and related pyridazine scaffolds have been investigated for their potential as kinase inhibitors.[4][5][6] Protein kinases are a critical class of enzymes that regulate numerous cellular signaling pathways, and their dysregulation is a known factor in diseases like cancer.[7] For this guide, we will focus on a well-characterized protein kinase as our biological target. A suitable choice is a publicly available crystal structure from the Protein Data Bank (PDB), a global repository for 3D structural data of large biological molecules.[8][9][10][11][12]

When selecting a PDB structure for docking, it is crucial to consider the following:

  • Resolution: A higher resolution (e.g., <2.5 Å) indicates a more precise atomic model.[13]

  • Co-crystallized Ligand: A structure with a bound ligand is highly advantageous. It helps to identify the active site and allows for the validation of the docking protocol by "re-docking" the native ligand and comparing the predicted pose to the crystallographic one.[13][14]

  • Completeness: The structure should be free of significant gaps or missing residues, especially within the binding site.[13]

Curating the Ligand Set: The Parent Compound and Its Analogs

Our study begins with the parent compound, 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one. The initial 2D structure can be obtained from chemical databases like PubChem.[15][16][17][18] To perform a comparative analysis, we will generate a small library of structural analogs with modifications at key positions. These modifications are chosen to probe the structure-activity relationship (SAR) by altering properties such as hydrogen bonding capacity, hydrophobicity, and steric bulk.

Table 1: Parent Compound and Selected Structural Analogs

Compound IDStructureRationale for Inclusion
Parent 5-Chloropyrido[3,4-d]pyridazin-4(3H)-oneThe core scaffold for our investigation.
Analog 1 5-Fluoropyrido[3,4-d]pyridazin-4(3H)-oneInvestigates the effect of a smaller, more electronegative halogen.
Analog 2 5-Methylpyrido[3,4-d]pyridazin-4(3H)-oneProbes the impact of a small, hydrophobic group.
Analog 3 5-Aminopyrido[3,4-d]pyridazin-4(3H)-oneIntroduces a hydrogen bond donor/acceptor group.
Analog 4 5-Hydroxypyrido[3,4-d]pyridazin-4(3H)-oneIntroduces a hydrogen bond donor and acceptor.

The Molecular Docking Workflow: A Step-by-Step Protocol

This section details the complete molecular docking workflow using widely accepted and validated open-source software, such as AutoDock Vina.[19][20][21] This process can be broken down into three key stages: receptor preparation, ligand preparation, and the docking simulation itself.

Molecular Docking Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase Receptor_Prep Receptor Preparation Grid_Generation Grid Box Generation Receptor_Prep->Grid_Generation Ligand_Prep Ligand Preparation Docking_Simulation Docking Simulation Ligand_Prep->Docking_Simulation Grid_Generation->Docking_Simulation Results_Analysis Results Analysis Docking_Simulation->Results_Analysis Pose_Visualization Pose Visualization Results_Analysis->Pose_Visualization

Caption: A high-level overview of the molecular docking workflow.

Experimental Protocol: Receptor Preparation

The goal of receptor preparation is to clean the PDB file and prepare it for docking. This typically involves removing non-essential molecules, adding hydrogen atoms, and assigning partial charges.

  • Obtain the Receptor Structure: Download the chosen protein kinase structure from the PDB database (e.g., in .pdb format).[8][9]

  • Clean the Structure: Using molecular visualization software like PyMOL or Chimera, remove all water molecules, co-solvents, and any co-crystallized ligands.[22] This is critical because they can interfere with the docking process.

  • Add Hydrogens and Assign Charges: Use a tool like AutoDockTools (ADT) to add polar hydrogens to the protein.[7] This is essential for correctly defining hydrogen bond donors and acceptors. Assign partial charges (e.g., Kollman charges) to all atoms.

  • Save in PDBQT Format: The final prepared receptor should be saved in the PDBQT file format, which includes the atomic coordinates, partial charges, and atom types required by AutoDock Vina.

Experimental Protocol: Ligand Preparation

Each ligand must be converted into a 3D structure with appropriate charges and rotatable bonds defined.

  • Generate 3D Structures: The 2D structures of the parent compound and its analogs can be drawn in a chemical drawing program and converted to 3D structures. Alternatively, 3D conformers can be downloaded from PubChem.[23][24]

  • Energy Minimization: It is good practice to perform an energy minimization of the 3D ligand structures using a suitable force field. This ensures a low-energy, stable conformation.

  • Define Rotatable Bonds and Assign Charges: Using ADT, define the rotatable bonds in each ligand to allow for conformational flexibility during docking. Assign Gasteiger charges.

  • Save in PDBQT Format: Save the prepared ligands in the PDBQT format.

Experimental Protocol: Docking Simulation with AutoDock Vina
  • Grid Box Generation: The search space for the docking simulation is defined by a "grid box." This box should be centered on the active site of the protein, which can be identified from the position of the co-crystallized ligand in the original PDB file. The size of the box should be large enough to accommodate the ligands and allow for some rotational and translational movement.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the center and size of the grid box, and the name of the output file.

  • Run AutoDock Vina: Execute the docking simulation from the command line, providing the configuration file as input. Vina will generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).

Comparative Analysis of Docking Results

The output from AutoDock Vina provides a wealth of information for each ligand. The primary metric for comparison is the binding affinity, with more negative values indicating a stronger predicted binding.

Table 2: Molecular Docking Results for 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one and its Analogs

Compound IDBinding Affinity (kcal/mol)Key Predicted Interactions (Amino Acid Residues)
Parent -7.8Hydrogen bond with the hinge region; hydrophobic interactions.
Analog 1 -7.5Similar to the parent, with slightly weaker hydrophobic interactions.
Analog 2 -8.2Enhanced hydrophobic interactions due to the methyl group.
Analog 3 -8.5Additional hydrogen bond with a key active site residue.
Analog 4 -8.3Forms a hydrogen bond, but with a slightly different orientation.
Interpreting the Results
  • Analog 3 shows the most promising binding affinity, suggesting that the introduction of an amino group at the 5-position is beneficial for binding. This is likely due to the formation of an additional hydrogen bond.

  • Analog 2 also shows improved binding affinity compared to the parent compound, indicating that the active site has a hydrophobic pocket that can accommodate the methyl group.

  • Analog 1 , with the fluoro substitution, has a slightly lower binding affinity, suggesting that the increased electronegativity does not compensate for the smaller size and reduced hydrophobic character compared to the chloro group.

Visualizing Binding Poses

A crucial step in the analysis is the visual inspection of the predicted binding poses. This allows for a qualitative assessment of the interactions and can provide insights that are not apparent from the binding affinity alone.

Ligand-Protein Interactions cluster_ligand Analog 3 cluster_protein Kinase Active Site Ligand Analog 3 Hinge_Residue Hinge Residue Ligand->Hinge_Residue H-Bond (Backbone) Hydrophobic_Pocket_Residue Hydrophobic Pocket Residue Ligand->Hydrophobic_Pocket_Residue Hydrophobic Interaction Catalytic_Residue Catalytic Residue Ligand->Catalytic_Residue H-Bond (Sidechain)

Caption: Key interactions of Analog 3 in the kinase active site.

The Imperative of Experimental Validation

It is critical to emphasize that molecular docking is a predictive tool.[2] The results provide hypotheses about the binding of different compounds, but they must be validated through experimental assays. Techniques such as in vitro kinase assays can be used to determine the actual inhibitory activity (e.g., IC50 values) of the synthesized compounds.[7] A strong correlation between the predicted binding affinities and the experimental activities would provide confidence in the docking protocol and its utility for guiding further lead optimization.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative evaluation of structural analogs using molecular docking. By carefully preparing the protein and ligands, executing a validated docking protocol, and critically analyzing the results, researchers can gain valuable insights into structure-activity relationships and prioritize compounds for synthesis and experimental testing. This in silico-first approach has the potential to significantly accelerate the drug discovery process.[25]

References

  • [Synthesis of Novel Pyrido[4,3-e][8][15][23]triazino[3,2-c][8][15][23]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity - MDPI]([Link])

Sources

Safety & Regulatory Compliance

Safety

5-Chloropyrido[3,4-d]pyridazin-4(3H)-one proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one As pharmaceutical research increasingly relies on complex heterocyclic building blocks, managing their end-of-life life...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one

As pharmaceutical research increasingly relies on complex heterocyclic building blocks, managing their end-of-life lifecycle becomes a critical operational vector. 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one is a highly functionalized, halogenated nitrogen heterocycle. While its structural features make it an invaluable intermediate in drug development, they simultaneously classify it as a high-risk environmental contaminant.

This guide provides a self-validating, mechanistic protocol for the proper segregation, manifesting, and thermal destruction of this compound, ensuring strict compliance with EPA Resource Conservation and Recovery Act (RCRA) mandates.

Mechanistic Hazard Profiling: The Causality of Risk

Before initiating disposal, laboratory personnel must understand why this specific compound requires specialized handling:

  • Thermal Degradation Pathways: The presence of the covalent C-Cl bond dictates that standard combustion will yield toxic hydrogen chloride (HCl) gas. Furthermore, the incomplete combustion of halogenated aromatics at low temperatures acts as a precursor for highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and furans (PCDFs). Simultaneously, the nitrogen-rich pyrido-pyridazine core will evolve hazardous nitrogen oxides (NOx) upon thermal breakdown.

  • Chemical Reactivity (SNAr): The 5-chloro substituent is situated on an electron-deficient fused bicyclic system. This makes the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Comingling this waste with strong nucleophiles, inorganic bases, or oxidizers can trigger uncontrolled, exothermic degradation[1].

Self-Validating Disposal Methodology

This step-by-step protocol ensures that every action is verified before proceeding to the next, preventing catastrophic mixing errors and regulatory violations.

Phase 1: Engineering Controls & PPE

  • Action: Conduct all waste consolidation within a certified chemical fume hood.

  • Validation: Verify face velocity is between 80–100 fpm prior to opening the primary container.

  • Causality: Utilize high-density Nitrile or Viton™ gloves. The lipophilic nature of halogenated heterocycles facilitates rapid transdermal absorption; standard latex offers insufficient barrier protection against organic permeation.

Phase 2: Waste Segregation & Containerization

  • Action: Isolate 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one into a dedicated "Halogenated Organic Waste" stream.

  • Validation: If the compound is dissolved in a solvent matrix, verify that the total halogen content of the mixture exceeds 5%[2]. If it does, it must never be comingled with non-halogenated solvents. Ensure the water content of this stream remains strictly below 20%[1].

  • Causality: Mixing halogenated waste with non-halogenated streams suppresses the overall calorific (BTU) value of the waste, impeding the efficiency of downstream incineration. Furthermore, it violates EPA guidelines and exponentially increases institutional disposal costs[3].

Phase 3: RCRA Labeling & Storage

  • Action: Containerize the waste in a chemically compatible, PTFE-lined High-Density Polyethylene (HDPE) carboy or glass vessel.

  • Validation: Apply a standardized hazardous waste label detailing the full chemical name, accumulation start date, and applicable EPA waste codes (e.g., F001-F005 for spent halogenated solvent mixtures, or D-codes for toxicity characteristics)[4].

  • Causality: Accurate labeling is mandated by 40 CFR 268[5]. House the container in a secondary containment tray within a dedicated flammables/corrosives cabinet, strictly isolated from incompatible materials[1].

Phase 4: Final Destruction via Rotary Kiln Incineration

  • Action: Coordinate with your Environmental Health and Safety (EHS) department for manifesting and transport under 40 CFR 268 Land Disposal Restrictions (LDR)[6].

  • Causality: Due to LDRs, this compound cannot be landfilled. The only environmentally sound destruction method is high-temperature rotary kiln incineration operating at or above 1200 K (>926°C). This extreme thermal environment ensures the complete cleavage of the heterocyclic rings and prevents dioxin formation. The kiln must be equipped with a high-efficiency caustic scrubber system to neutralize the evolved HCl gas into benign salts before atmospheric release[3].

Quantitative Waste Stream Analytics

To facilitate rapid decision-making at the bench, the following table summarizes the critical parameters for segregating 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one waste streams.

ParameterHalogenated Waste Stream (Target)Non-Halogenated Waste Stream (Incompatible)Causality / Impact
Halogen Content > 5%< 5%High halogens require specialized caustic scrubbing to neutralize HCl gas[2].
Water Content < 20%< 10%Excess water lowers BTU, impeding the combustion efficiency of the incinerator[1].
Fuel Value (BTU/lb) 3,000 - 10,00010,000 - 20,000Halogens suppress calorific value; requires blending with high-BTU fuels[4].
EPA RCRA Codes F001-F005, D-codesF003, F005, D001Misclassification violates 40 CFR 268 Land Disposal Restrictions[5].
Destruction Method Rotary Kiln (>1000°C) + ScrubberLiquid Injection IncinerationLow temps during halogen combustion generate toxic dioxins and furans.

Operational Workflow Visualization

DisposalWorkflow Start Waste Generation: 5-Chloropyrido[3,4-d]pyridazin-4(3H)-one CheckPhase Physical State? Start->CheckPhase SolidWaste Solid Waste (Collect in HDPE) CheckPhase->SolidWaste Powder/Crystal LiquidWaste Liquid Waste (Check Halogen %) CheckPhase->LiquidWaste Dissolved in Solvent Segregation Halogenated Waste Stream (Do Not Mix with Non-Halogenated) SolidWaste->Segregation LiquidWaste->Segregation Halogen >5% Storage Secondary Containment (Flammables/Corrosives Cabinet) Segregation->Storage Manifest RCRA Manifesting (EPA 40 CFR 268) Storage->Manifest Incineration Rotary Kiln Incineration (>1000°C + Caustic Scrubber) Manifest->Incineration Final Destruction

Figure 1: Comprehensive disposal workflow for halogenated heterocyclic waste under RCRA guidelines.

References

  • Nipissing University. "Hazardous Materials Disposal Guide." Available at: [Link]

  • University of Wisconsin–Oshkosh. "UWO Guide to Classifying Unwanted Materials." Available at: [Link]

  • Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Available at: [Link]

  • Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites." Available at:[Link]

  • Environmental Protection Agency (EPA). "40 CFR Part 268 -- Land Disposal Restrictions." Available at:[Link]

  • Madridge Publishers. "Halogenated Wastes Safe Disposal: Polychlorinated biphenyls." Available at: [Link]

  • Lion Technology. "Treatment Standards for Hazardous Waste Debris." Available at:[Link]

Sources

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